9AzNue5Ac
描述
Structure
3D Structure
属性
IUPAC Name |
(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMJNJVGOFCOSP-BOHATCBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997862 | |
| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76487-51-9 | |
| Record name | 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Nexus of Sugars and Selectivity: An In-depth Guide to Click Chemistry in Glycobiology
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of click chemistry in the field of glycobiology. This document details the core principles, experimental methodologies, and comparative data for the leading bioorthogonal reactions used to elucidate the structure and function of glycans.
The study of glycans, the complex carbohydrates that adorn the surfaces of cells, has been revolutionized by the advent of click chemistry. These bioorthogonal reactions, which occur with high efficiency and selectivity in complex biological environments, have provided researchers with an unprecedented toolkit to label, visualize, and quantify glycans in living systems.[1][2][3] This guide provides an in-depth exploration of the key click chemistry techniques employed in glycobiology, offering a comparative analysis of their kinetics, detailed experimental protocols, and a look into their applications in diagnostics and drug development.
Core Concepts: A Trio of Bioorthogonal Reactions
Three primary click chemistry reactions have become indispensable in glycobiology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each offers a unique set of advantages and is suited for different experimental contexts.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction between a terminal alkyne and an azide (B81097) is catalyzed by copper(I) ions.[4] Its rapid kinetics make it ideal for labeling applications where speed is critical. However, the potential cytotoxicity of the copper catalyst requires careful optimization of reaction conditions, often involving the use of chelating ligands to minimize adverse effects on living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. This makes it a highly biocompatible method for in vivo imaging and long-term studies in living organisms. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to enhance its utility.
Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine. It was one of the first bioorthogonal reactions to be used for glycan labeling and remains a valuable tool, particularly for applications where the introduction of a triazole ring (the product of CuAAC and SPAAC) is undesirable.
Quantitative Comparison of Click Chemistry Reactions
The choice of a click reaction for a specific application in glycobiology often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate this decision-making process.
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations | References |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Fast kinetics, small bioorthogonal handle | Requires copper catalyst (potential toxicity), requires reducing agent | |
| SPAAC | Strained Cyclooctyne (B158145) + Azide | 10⁻³ - 1 | Biocompatible (no catalyst), suitable for in vivo studies | Slower kinetics than CuAAC, bulky cyclooctyne probes | |
| Staudinger Ligation | Triarylphosphine + Azide | 10⁻³ - 10⁻² | No metal catalyst, forms a native-like amide bond | Slower kinetics, potential for phosphine (B1218219) oxide side products |
| Cyclooctyne Reagent | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) * | References |
| DIBO | ~0.1 | |
| DIBAC/ADIBO | ~0.3 - 0.9 | |
| BCN | ~0.03 | |
| DIFO | ~0.08 | |
| Values are approximate and can vary based on solvent and specific azide structure. |
Visualizing the Workflow: Metabolic Labeling and Bioorthogonal Ligation
A common strategy in glycobiology is to introduce a bioorthogonal handle into cellular glycans through metabolic labeling. Cells are fed with an unnatural sugar precursor bearing an azide or alkyne group. This modified sugar is then processed by the cell's own biosynthetic machinery and incorporated into cell surface glycoconjugates. The incorporated chemical reporter can then be selectively reacted with a complementary probe (e.g., a fluorescent dye or a biotin (B1667282) tag) via a click reaction.
Key Metabolic Pathways for Glycan Labeling
Two of the most commonly targeted pathways for metabolic glycoengineering are the sialic acid biosynthesis pathway and the O-GlcNAcylation pathway.
Sialic Acid Biosynthesis: N-azidoacetylmannosamine (ManNAz) is a widely used precursor for labeling sialic acids. Once taken up by the cell, it is converted into the corresponding azido-sialic acid and incorporated into the termini of N-glycans, O-glycans, and glycolipids.
O-GlcNAcylation Pathway: N-azidoacetylgalactosamine (GalNAz) can be used to label O-GlcNAc-modified proteins. Through metabolic cross-talk, GalNAz is converted to UDP-GlcNAz, which is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins.
Experimental Protocols: A Step-by-Step Guide
The successful application of click chemistry in glycobiology relies on carefully executed experimental protocols. Below are detailed methodologies for metabolic labeling and subsequent CuAAC and SPAAC reactions for cell imaging.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells
Procedure:
-
Prepare a stock solution of the azido sugar: Dissolve the peracetylated azido sugar in DMSO to a final concentration of 10-50 mM. Store the stock solution at -20°C.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Metabolic Labeling: Dilute the azido sugar stock solution directly into the complete cell culture medium to the desired final concentration (typically 25-50 µM).
-
Incubation: Incubate the cells with the azido sugar-containing medium for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated azido sugar. The cells are now ready for bioorthogonal ligation.
Protocol 2: CuAAC Reaction for Fluorescent Imaging of Labeled Cells
This protocol is adapted for labeling cell surface glycans on live cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-fluorophore conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Reagent Stocks:
-
Alkyne-fluorophore: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
THPTA: 250 mM in water
-
Sodium ascorbate: 1 M in water (prepare fresh)
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
-
PBS to the desired final volume
-
Alkyne-fluorophore to a final concentration of 10-100 µM
-
THPTA to a final concentration of 500 µM
-
CuSO₄ to a final concentration of 100 µM
-
Vortex briefly.
-
Add sodium ascorbate to a final concentration of 5 mM. The solution should turn a faint yellow.
-
-
Labeling: Add the click reaction cocktail to the washed, metabolically labeled cells.
-
Incubation: Incubate for 5-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 3: SPAAC Reaction for Fluorescent Imaging of Labeled Cells
This protocol is suitable for live-cell imaging due to its biocompatibility.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
PBS or cell culture medium
Procedure:
-
Prepare Reagent Stock: Dissolve the cyclooctyne-fluorophore in DMSO to a final concentration of 1-10 mM.
-
Labeling: Dilute the cyclooctyne-fluorophore stock solution directly into PBS or cell culture medium to a final concentration of 10-50 µM. Add this solution to the washed, metabolically labeled cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with PBS or cell culture medium.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Applications in Drug Development and Diagnostics
The ability to selectively label and visualize glycans has profound implications for drug development and diagnostics.
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. Click chemistry-based glycoproteomics can be used to identify changes in glycosylation patterns that may serve as novel biomarkers for early diagnosis and prognosis.
-
Targeted Drug Delivery: By metabolically labeling cancer cells with bioorthogonal handles, nanoparticles or therapeutic agents functionalized with a complementary reactive group can be specifically targeted to tumor sites.
-
In Vivo Imaging: SPAAC has enabled the non-invasive imaging of glycan dynamics in living organisms, providing insights into developmental processes and disease progression.
Future Perspectives
The field of click chemistry in glycobiology is continuously evolving. The development of new bioorthogonal reactions with faster kinetics and improved biocompatibility, along with novel metabolic labels that provide greater specificity, will further expand the applications of these powerful tools. The integration of click chemistry with advanced imaging techniques, such as super-resolution microscopy, promises to reveal the intricate world of glycans with unprecedented detail. This ongoing innovation will undoubtedly lead to a deeper understanding of the "glycome" and its role in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Sialoglycan Biosynthesis with 9-Azido-N-acetylneuraminic Acid (9AzNue5Ac): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialoglycans, terminating with sialic acid residues, are crucial components of the cell surface glycocalyx that mediate a wide array of biological processes, from cell-cell recognition and signaling to pathogen binding and immune modulation. The study of these complex structures has been significantly advanced by the development of chemical biology tools. This guide focuses on 9-azido-N-acetylneuraminic acid (9AzNue5Ac), a powerful azide-modified analog of the common sialic acid, N-acetylneuraminic acid (Neu5Ac).
This compound is a bioorthogonal chemical reporter that can be metabolically incorporated into sialoglycans in living cells and organisms.[1][2] Its azide (B81097) group serves as a chemical handle for "click chemistry" reactions, allowing for the covalent attachment of fluorescent probes for imaging or affinity tags for proteomic analysis.[2][3] This enables the visualization, identification, and quantification of sialoglycoproteins, providing invaluable insights into their roles in health and disease. This technical guide provides a comprehensive overview of the application of this compound in studying sialoglycan biosynthesis, complete with experimental protocols, data presentation, and visual diagrams to facilitate its use in research and drug development.
Data Presentation
The metabolic incorporation of this compound allows for the enrichment and identification of sialoglycoproteins from complex biological samples. While specific quantitative data can vary significantly between cell types and experimental conditions, the following tables provide a representative overview of the types of quantitative data that can be obtained.
Table 1: Representative Incorporation Efficiency of Azido-Sugars in Different Cell Lines. This table illustrates the typical labeling efficiency of azido-sugars in various mammalian cell lines, as determined by flow cytometry after click chemistry with a fluorescent probe.
| Cell Line | Azido-Sugar | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| Jurkat | Ac4ManNAz | 10 | 48 | 1500[4] |
| HeLa | Ac4ManNAz | 50 | 48 | 2500 |
| CHO | Ac4ManNAz | 50 | 48 | 3000 |
| A549 | Ac4ManNAz | Not Specified | Not Specified | High |
| MCF-7 | Ac4ManNAz | Not Specified | Not Specified | High |
| HCT116 | Ac4ManNAz | Not Specified | Not Specified | High |
Note: Data for Ac4ManNAz, a precursor to the corresponding azido-sialic acid, is often used as a proxy for sialic acid analog incorporation and is presented here as a representative example. Optimal concentrations and incubation times for this compound should be determined empirically for each cell line.
Table 2: Representative List of Sialoglycoproteins Identified by Quantitative Mass Spectrometry. This table showcases a selection of sialoglycoproteins that are commonly identified and quantified from cell lysates after metabolic labeling with an azido-sialic acid analog, enrichment, and analysis by mass spectrometry.
| Protein Accession | Protein Name | Gene Symbol | Fold Change (Treated vs. Control) | Function |
| P02768 | Albumin | ALB | 1.5 | Carrier protein, maintains osmotic pressure |
| P01876 | Immunoglobulin heavy constant gamma 1 | IGHG1 | 2.1 | Immune response |
| P02787 | Transferrin | TF | 1.8 | Iron transport |
| P01023 | Alpha-2-macroglobulin | A2M | 1.3 | Protease inhibitor, cytokine carrier |
| P19021 | CD44 antigen | CD44 | 3.2 | Cell adhesion, migration, signaling |
| P16442 | Integrin beta-1 | ITGB1 | 2.5 | Cell-matrix adhesion, signaling |
| P08575 | Mucin-1 | MUC1 | 4.1 | Cell signaling, lubrication, protection |
Note: This table is a composite representation based on typical findings in sialoglycoproteomic studies. The specific proteins and their fold changes will vary depending on the biological system and experimental conditions.
Experimental Protocols
The following are detailed protocols for the use of this compound in metabolic labeling and subsequent analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for incorporating this compound into the sialoglycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or dissociation buffer (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., petri dishes, multi-well plates) at a density that will allow for logarithmic growth during the labeling period. For Jurkat cells, seed at a density of 5 x 10^5 cells/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically for each cell line. For Jurkat cells, a concentration of 10 µM is a good starting point.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. For Jurkat cells, a 48-hour incubation is recommended.
-
Cell Harvesting:
-
Suspension cells (e.g., Jurkat): Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Adherent cells (e.g., HeLa, CHO): Gently wash the cells with PBS, then detach them using a cell scraper or an appropriate enzyme-free dissociation buffer.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to this compound-labeled cells for visualization by microscopy.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS
-
Bovine serum albumin (BSA)
-
Paraformaldehyde (for fixed-cell imaging)
-
Triton X-100 (for permeabilization, optional)
-
DAPI (for nuclear counterstaining, optional)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Copper(II) sulfate solution: 20 mM in water.
-
THPTA solution: 100 mM in water.
-
Sodium ascorbate solution: 300 mM in water (prepare fresh).
-
Alkyne-fluorophore solution: 1 mM in DMSO.
-
-
Prepare Click Reaction Cocktail (for one sample):
-
In a microcentrifuge tube, combine:
-
10 µL of 20 mM CuSO4 solution
-
10 µL of 100 mM THPTA solution
-
4 µL of 1 mM alkyne-fluorophore solution
-
100 µL PBS
-
-
Vortex briefly to mix.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex immediately.
-
-
Cell Labeling:
-
Resuspend the this compound-labeled cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Pellet the cells and wash three times with PBS containing 1% BSA.
-
(Optional) Fixation and Permeabilization (for intracellular imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash twice with PBS.
-
-
(Optional) Nuclear Counterstaining: Incubate the cells with DAPI for 5 minutes. Wash twice with PBS.
-
Imaging: Resuspend the cells in PBS and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: Enrichment of Sialoglycoproteins for Mass Spectrometry
This protocol outlines the enrichment of this compound-labeled proteins from cell lysates for subsequent identification and quantification by mass spectrometry.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., containing biotin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometry-grade solvents
Procedure:
-
Cell Lysis: Lyse the this compound-labeled cells in lysis buffer on ice. Clarify the lysate by centrifugation.
-
Click Reaction with Biotin-Alkyne: Perform the CuAAC reaction as described in Protocol 2, but substitute the fluorescent probe with a biotin-alkyne.
-
Protein Precipitation: Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add streptavidin-agarose beads and incubate with rotation to capture the biotinylated sialoglycoproteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight.
-
-
Peptide Elution: Collect the supernatant containing the tryptic peptides.
-
Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip or equivalent. The sample is now ready for analysis by LC-MS/MS.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound.
Caption: Sialoglycan biosynthesis pathway showing the incorporation of this compound.
Caption: Experimental workflow for sialoglycoproteomic analysis using this compound.
Caption: Logical diagram of how this compound can be used to study Siglec-9 interactions.
References
The Unlocking of Cellular Glycans: A Technical Guide to 9AzNue5Ac in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the study of glycans—complex carbohydrate structures that adorn cell surfaces and proteins—has often been hampered by a lack of tools for their precise and non-perturbative visualization and analysis. The advent of bioorthogonal chemistry has revolutionized this field, providing a powerful toolkit to chemically label and track biomolecules in their native environment. Among the pioneering reagents in this domain is 9-Azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac), a synthetic analog of sialic acid. This technical guide provides an in-depth exploration of the applications of this compound, offering a comprehensive resource for researchers seeking to leverage this versatile molecule in their scientific endeavors. This compound is an invaluable tool for studying sialic acid biology; it can be metabolized and incorporated into sialoglycans in living cells and mice, enabling the visualization of cell-surface sialoglycans and glycoproteomic profiling through click-labeling with fluorophores and affinity tags.[1][2][3]
Core Principles: Metabolic Labeling and Bioorthogonal Ligation
The utility of this compound lies in a two-step process: metabolic incorporation followed by bioorthogonal "click" chemistry.
-
Metabolic Glycoengineering: Cells are incubated with this compound. The cellular machinery recognizes this analog and incorporates it into nascent glycans through the sialic acid biosynthetic pathway. This process effectively installs a bioorthogonal azide (B81097) (-N3) chemical reporter onto sialoglycans.[4]
-
Bioorthogonal Ligation: The azide group is chemically inert within the biological milieu. However, it can undergo highly specific and efficient covalent reactions with a complementary probe bearing a strained alkyne or a terminal alkyne in the presence of a copper(I) catalyst. This "click" reaction allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[4]
Key Applications of this compound
The ability to specifically tag sialoglycans with this compound has opened up a wide array of applications in glycobiology and beyond.
-
Visualization of Sialoglycans: By clicking a fluorescent probe to the azide handle, researchers can visualize the localization and dynamics of sialoglycans in living or fixed cells using fluorescence microscopy. This has been instrumental in studying glycan trafficking and expression patterns.
-
Quantification of Cell-Surface Sialoglycans: Flow cytometry, coupled with fluorescent labeling via click chemistry, allows for the high-throughput quantification of sialoglycan expression on the cell surface. This is particularly useful for analyzing changes in glycosylation in response to stimuli or in disease states.
-
Glycoproteomic Profiling: The azide handle can be ligated to a biotin probe, enabling the enrichment of this compound-labeled glycoproteins from cell lysates using streptavidin affinity chromatography. Subsequent analysis by mass spectrometry allows for the identification and quantification of sialylated proteins, providing insights into the sialoglycoproteome.
-
In Vivo Imaging: The bioorthogonal nature of the click reaction makes it suitable for use in living organisms. Studies have demonstrated the use of liposome-assisted delivery of this compound to the brain in mice, followed by in vivo click chemistry with a fluorescent probe to image brain sialoglycans.
Quantitative Data for Experimental Design
The efficiency of metabolic labeling and the kinetics of the subsequent click reaction are critical parameters for successful experiments. The following tables provide a summary of relevant quantitative data to aid in experimental design.
| Parameter | Value | Cell Line(s) | Reference |
| Metabolic Labeling Efficiency | |||
| Comparison with Ac4ManNAz | SiaNAl labeling is more efficient than SiaNAz labeling. | Jurkat, HL-60, CHO, LNCaP, PC-3, Ramos | |
| Optimal Concentration | 10 µM (for Ac4ManNAz) | A549, MCF7, HCT116 | |
| Incubation Time | 24-72 hours | Various |
Table 1: Metabolic Labeling Efficiency. This table summarizes data on the efficiency of metabolic labeling with azido (B1232118) and alkynyl sugar analogs. Note that direct quantitative comparisons for this compound are limited in the literature, and values for the related precursor Ac4ManNAz are provided as a starting point for optimization.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | Peptide with azide | 0.34 | |
| BCN | Boc-protected azide amino acid | 0.28 |
Table 2: Second-Order Reaction Rate Constants for SPAAC. This table provides kinetic data for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The rates are for a peptide-based azide, which can serve as an estimate for the reactivity of this compound. The reaction kinetics can be influenced by the specific structures of both the azide and the cyclooctyne.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments.
Metabolic Labeling of Sialoglycans in Cell Culture
This protocol describes the incorporation of this compound into cellular sialoglycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the incubation period.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (a starting concentration of 50 µM is recommended for optimization).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for downstream analysis.
Visualization of Labeled Sialoglycans by Fluorescence Microscopy (SPAAC)
This protocol details the fluorescent labeling of this compound-incorporated sialoglycans using a DBCO-conjugated fluorophore.
Materials:
-
Metabolically labeled cells on coverslips or in imaging dishes
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular imaging; e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution (e.g., 10-50 µM in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips with antifade mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Quantification of Cell-Surface Sialoglycans by Flow Cytometry (SPAAC)
This protocol outlines the quantification of this compound-labeled cell-surface sialoglycans.
Materials:
-
Metabolically labeled cells in suspension
-
DBCO-conjugated fluorophore
-
PBS containing 1% Bovine Serum Albumin (BSA) (FACS buffer)
Procedure:
-
Cell Preparation: Harvest metabolically labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.
-
SPAAC Reaction: Add the DBCO-conjugated fluorophore to the cell suspension to a final concentration of 10-50 µM. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells three times with ice-cold FACS buffer to remove unreacted fluorophore.
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
Glycoproteomic Analysis by Western Blot
This protocol describes the detection of this compound-labeled glycoproteins in cell lysates.
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-biotin probe
-
Click chemistry reaction components (for CuAAC: CuSO4, reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA; for SPAAC: DBCO-biotin)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Click Reaction: To 20-50 µg of protein lysate, add the alkyne-biotin probe and the appropriate click chemistry reagents. Incubate for 1 hour at room temperature.
-
SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer for 5-10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
Visualizations of Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.
References
An In-depth Technical Guide to 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac)
CAS Number: 76487-51-9
This technical guide provides a comprehensive overview of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac), a versatile chemical tool for the study of sialoglycans in biological systems. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, experimental applications, and the underlying biochemical pathways.
Introduction
9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals.[1][2] The key structural feature of this compound is the substitution of the hydroxyl group at the C-9 position with an azide (B81097) moiety.[1] This modification allows this compound to serve as a metabolic reporter, where it is incorporated into cellular sialoglycans through the natural sialic acid biosynthetic pathway.[1][3] The embedded azide group then becomes available for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the visualization and enrichment of sialylated glycoconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 76487-51-9 | |
| Molecular Formula | C₁₁H₁₈N₄O₈ | |
| Molecular Weight | 334.28 g/mol | |
| Appearance | Off-white to yellow solid | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a biocompatible molecule that is readily taken up by cells and enters the sialic acid metabolic pathway. Once inside the cell, it is converted to its corresponding CMP-sialic acid derivative, CMP-9-azido-Neu5Ac, by CMP-sialic acid synthetase. This activated form is then utilized by sialyltransferases to transfer the 9-azido-sialic acid moiety onto nascent glycan chains of glycoproteins and glycolipids within the Golgi apparatus. The resulting sialoglycoconjugates, now bearing an azide group, are transported to the cell surface and other cellular compartments.
The presence of the azide group allows for the selective chemical modification of these labeled glycans using bioorthogonal chemistry. This enables a wide range of applications, from fluorescent imaging of sialoglycans to their enrichment for proteomic analysis.
Signaling Pathway: Sialic Acid Metabolism and Incorporation of this compound
Caption: Sialic acid metabolic pathway and incorporation of this compound.
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for metabolically labeling cultured mammalian cells with this compound for subsequent analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in their appropriate complete medium.
-
Prepare a working solution of this compound in complete culture medium. The final concentration may need to be optimized for each cell line but typically ranges from 25 to 100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 24 to 72 hours under their normal growth conditions to allow for metabolic incorporation.
-
After the incubation period, wash the cells three times with PBS to remove any unincorporated this compound.
-
The azide-labeled cells are now ready for downstream applications such as click chemistry-mediated visualization or enrichment.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol outlines the steps for visualizing metabolically labeled sialoglycans using a fluorescently tagged alkyne probe via CuAAC.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore for copper-free click or a terminal alkyne with a copper catalyst)
-
Click chemistry reaction buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (for catalyzed click)
-
Reducing agent (e.g., sodium ascorbate) (for catalyzed click)
-
Copper ligand (e.g., THPTA) (for catalyzed click)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash the azide-labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) For intracellular labeling, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Prepare the click reaction cocktail. For a typical catalyzed reaction, mix the alkyne-fluorophore, CuSO₄, and a copper ligand in PBS.
-
Add the reducing agent (e.g., sodium ascorbate) to the cocktail immediately before use to initiate the reaction.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips with mounting medium and image using a fluorescence microscope with the appropriate filter sets.
Experimental Workflow: Metabolic Labeling and Visualization
Caption: Workflow for metabolic labeling and fluorescence imaging.
Quantitative Data
The efficiency of metabolic labeling with this compound can be quantified using various methods, such as flow cytometry and mass spectrometry. The following tables summarize representative quantitative data from published studies.
Table 1: Dose-Dependent Metabolic Labeling of Jurkat Cells with this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 10 |
| 10 | 150 |
| 25 | 400 |
| 50 | 750 |
| 100 | 1200 |
| Data are representative and may vary depending on the cell line and experimental conditions. |
Table 2: Comparison of Labeling Efficiency with Different Azido Sugars
| Azido Sugar | Cell Line | Labeling Efficiency (%) |
| This compound | CHO | 85 |
| Ac₄ManNAz | CHO | 70 |
| Ac₄GalNAz | CHO | 65 |
| Labeling efficiency was determined by the percentage of fluorescently positive cells as measured by flow cytometry. |
Applications in Research and Drug Development
The ability to specifically label and visualize sialoglycans using this compound has numerous applications in biological research and drug development:
-
Glycan Imaging: Tracking the localization and dynamics of sialoglycans in living cells and organisms.
-
Glycoproteomics: Enrichment and identification of sialylated glycoproteins to understand their roles in cellular processes and disease.
-
Biomarker Discovery: Identifying changes in sialylation patterns associated with diseases such as cancer.
-
Drug Delivery: As a tool to study the interaction of sialic acid-targeting drugs and delivery systems.
-
Cell-Cell Interaction Studies: Investigating the role of sialoglycans in cell adhesion, signaling, and immune recognition.
Logical Relationship: Application of this compound in Glycobiology Research
Caption: Applications of this compound in glycobiology research.
Conclusion
9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a powerful chemical probe for the metabolic labeling and subsequent analysis of sialoglycans. Its ability to be incorporated into cellular glycans and undergo bioorthogonal ligation provides researchers with a versatile tool to investigate the complex roles of sialic acids in health and disease. This technical guide provides a foundation for the application of this compound in various experimental settings, paving the way for new discoveries in the field of glycobiology.
References
Methodological & Application
Application Note: Metabolic Labeling of Sialylated Glycoproteins with 9AzNue5Ac
Introduction
9AzNue5Ac is a novel, cell-permeable metabolic labeling reagent designed for the selective introduction of azide-functionalized N-acetylneuraminic acid (sialic acid) into cellular glycans. The molecule acts as a precursor in the sialic acid biosynthetic pathway. Once it crosses the cell membrane, it is intracellularly converted and incorporated into glycoproteins, which are then presented on the cell surface. The exposed azide (B81097) group serves as a versatile chemical handle for covalent modification via copper-catalyzed or strain-promoted alkyne-cycloaddition, commonly known as "click chemistry." This enables the specific attachment of a wide range of probes for visualization, enrichment, and analysis of sialylated glycoproteins, making this compound a powerful tool for studying glycan dynamics in health and disease.
Principle of the Method
The this compound protocol is based on the metabolic incorporation of an azide-modified monosaccharide into the glycan structures of glycoproteins.
-
Uptake and Conversion: this compound is taken up by the cells and enzymatically converted into the corresponding CMP-sialic acid analog.
-
Incorporation: Sialyltransferases in the Golgi apparatus recognize this analog and incorporate it into growing glycan chains on newly synthesized proteins.
-
Cell Surface Presentation: The modified glycoproteins are transported to the cell surface, displaying the azide-functionalized glycans.
-
Detection: The azide group is then detected by reaction with a probe (e.g., a fluorophore, biotin) containing a terminal alkyne, facilitating downstream analysis such as fluorescence microscopy or western blotting.
Below is a diagram illustrating the metabolic pathway and labeling strategy.
Caption: Metabolic incorporation and detection of this compound.
Materials and Reagents
-
This compound Metabolic Labeling Reagent
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., alkyne-fluorophore, copper sulfate, reducing agent)
-
Bovine Serum Albumin (BSA) for blocking
Experimental Protocols
Cell Culture and Labeling
This protocol is optimized for adherent cell lines. Modifications may be required for suspension cells.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of labeling.
-
Cell Growth: Culture cells overnight in complete growth medium at 37°C in a 5% CO₂ incubator.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO or PBS. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for recommended concentrations).
-
Metabolic Labeling: Remove the old medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of this compound.
Detection of Labeled Glycoproteins via Fluorescence Microscopy
This protocol describes the detection of azide-labeled glycoproteins using a fluorescent alkyne probe.
-
Cell Fixation: After the labeling incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen alkyne-fluorophore. A typical cocktail includes the alkyne-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
The experimental workflow is summarized in the diagram below.
Caption: Workflow for this compound labeling and detection.
Optimization and Data
The optimal concentration of this compound and incubation time can vary between cell lines. We recommend performing a titration experiment to determine the optimal conditions for your specific cell type.
Table 1: Recommended Starting Concentrations for this compound
| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) |
| HeLa | 25 - 50 | 48 |
| Jurkat | 50 - 100 | 72 |
| A549 | 20 - 40 | 48 |
| CHO | 30 - 60 | 48 |
Table 2: Example Labeling Efficiency Data
The following table shows the mean fluorescence intensity (MFI) in HeLa cells labeled with varying concentrations of this compound for 48 hours, followed by a click reaction with an alkyne-fluorophore (e.g., Alexa Fluor 488-alkyne).
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 15.2 | 2.1 |
| 10 | 189.4 | 15.7 |
| 25 | 450.1 | 35.2 |
| 50 | 895.6 | 68.9 |
| 100 | 910.3 | 72.4 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Insufficient labeling time or concentration. | Increase the incubation time or the concentration of this compound (refer to Table 1). |
| Inefficient click reaction. | Use fresh click chemistry reagents. Ensure the reducing agent is added last. | |
| High background | Non-specific binding of the detection reagent. | Increase the number of wash steps. Add a blocking step (e.g., with 3% BSA) before the click reaction. |
| Cell toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. |
Conclusion
The this compound metabolic labeling protocol provides a robust and specific method for tagging and analyzing sialylated glycoproteins. This tool is valuable for researchers in cell biology, oncology, and drug development who are interested in studying the roles of glycosylation in various biological processes. Careful optimization of labeling conditions is recommended to achieve the best results for each specific experimental system.
Application Notes and Protocols for In Vivo Metabolic Labeling with 9AzNue5Ac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) for the metabolic labeling of sialoglycans in vivo. This powerful technique enables the visualization and proteomic profiling of newly synthesized sialylated glycoproteins and glycolipids in living organisms, offering valuable insights into various physiological and pathological processes.
Introduction
This compound is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid. The key feature of this compound is the substitution of the 9-hydroxyl group with an azide (B81097) (-N3) moiety.[1][2][3] This small, bioorthogonal chemical reporter is readily metabolized by the sialic acid biosynthetic pathway and incorporated into sialoglycans in living cells and animals.[1][2] The presence of the azide group allows for a highly specific and covalent reaction with a variety of probes containing a complementary bioorthogonal functional group, such as a strained alkyne or a phosphine, through "click chemistry". This two-step labeling strategy provides a powerful tool for studying the dynamics of sialylation in its native biological context.
Key Applications
-
In vivo visualization of sialoglycans: Enables high-resolution imaging of the spatial and temporal distribution of newly synthesized sialoglycans in various tissues.
-
Glycoproteomic profiling: Allows for the enrichment and identification of sialylated glycoproteins from complex biological samples.
-
Monitoring disease progression: Aberrant sialylation is a hallmark of several diseases, including cancer and neurological disorders. This compound can be used to monitor these changes in vivo.
-
Evaluating drug efficacy: Provides a method to assess the impact of therapeutic interventions on glycan biosynthesis.
Experimental Protocols
This section provides detailed protocols for the in vivo metabolic labeling of sialoglycans using this compound, with a focus on a liposome-assisted delivery strategy for enhanced bioavailability, particularly to the brain.
Protocol 1: Preparation of this compound-Encapsulated Liposomes (LP-9AzNue5Ac)
This protocol is adapted from the liposome-assisted bioorthogonal reporter (LABOR) strategy developed by Zhang et al. (2016).
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a specific molar ratio)
-
Sterile, pyrogen-free saline or PBS
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in sterile saline or PBS. The concentration of this compound should be determined based on the desired final concentration in the liposomes.
-
Vortex the mixture vigorously until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a liposome extruder fitted with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 10-20 times). This process should be performed at a temperature above the phase transition temperature of the lipids.
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Quantify the concentration of encapsulated this compound using an appropriate analytical method.
-
Protocol 2: In Vivo Administration of LP-9AzNue5Ac to Mice
Materials:
-
LP-9AzNue5Ac suspension
-
Sterile syringes and needles (e.g., 27-30 G)
-
Animal restrainer
-
Heat lamp (for tail vein vasodilation)
Procedure:
-
Animal Handling:
-
Acclimatize mice to the experimental conditions for at least one week prior to the start of the experiment.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
-
Dosage and Administration:
-
The optimal dosage of LP-9AzNue5Ac should be determined empirically for each experimental model. A starting point, based on published studies, is a daily intravenous (IV) injection.
-
For IV injection into the tail vein, warm the mouse's tail using a heat lamp to induce vasodilation and improve visualization of the veins.
-
Place the mouse in a restrainer.
-
Clean the tail with 70% ethanol.
-
Slowly inject the LP-9AzNue5Ac suspension into one of the lateral tail veins.
-
-
Labeling Period:
-
Continue daily injections for the desired labeling period. The duration will depend on the turnover rate of the sialoglycans of interest and the experimental goals. Labeling can be detected after a few days of administration.
-
Protocol 3: Detection of this compound-Labeled Sialoglycans
Following the in vivo labeling period, the incorporated azide groups can be detected using click chemistry. Both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. SPAAC is generally preferred for in vivo applications due to the cytotoxicity of copper.
A. In Vivo Detection using SPAAC (for imaging living animals):
-
Probe Administration:
-
Administer a probe containing a strained alkyne (e.g., DBCO, DIBO) conjugated to a fluorescent dye (for imaging) or biotin (B1667282) (for enrichment) via intravenous injection.
-
-
Reaction and Imaging/Analysis:
-
Allow sufficient time for the probe to circulate and react with the azide-labeled sialoglycans.
-
For fluorescently labeled probes, perform in vivo imaging using an appropriate imaging system.
-
For biotinylated probes, tissues can be harvested for subsequent enrichment and analysis.
-
B. Ex Vivo Detection in Tissue Sections (for microscopy):
-
Tissue Harvest and Preparation:
-
At the end of the labeling period, euthanize the animal and perfuse with saline or PBS to remove blood.
-
Harvest the tissues of interest and fix them in 4% paraformaldehyde.
-
Process the tissues for cryosectioning or paraffin (B1166041) embedding.
-
-
Click Chemistry Staining:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100).
-
Prepare the click chemistry reaction cocktail. For CuAAC, this typically includes a copper (I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and the alkyne-probe (e.g., alkyne-fluorophore). For SPAAC, incubate with a strained alkyne-probe.
-
Incubate the tissue sections with the reaction cocktail in a light-protected, humidified chamber.
-
Wash the sections thoroughly to remove unreacted reagents.
-
-
Imaging:
-
Mount the stained sections with an antifade mounting medium.
-
Visualize the labeled sialoglycans using fluorescence microscopy.
-
C. Ex Vivo Detection by Western Blot (for proteomic analysis):
-
Tissue Lysis:
-
Homogenize the harvested tissues in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add an alkyne-biotin probe and the components for the click reaction (CuAAC or SPAAC).
-
Incubate to allow for the ligation of biotin to the azide-labeled glycoproteins.
-
-
Enrichment of Biotinylated Proteins (Optional):
-
Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated glycoproteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
-
Western Blot Analysis:
-
Separate the proteins from the lysate or the enriched fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
Data Presentation
The following tables summarize quantitative data from a representative study using a liposome-assisted strategy for in vivo metabolic labeling of brain sialoglycans in mice with 9AzSia (an alternative name for this compound).
Table 1: Time-Dependence of 9AzSia Incorporation into Brain Sialoglycoproteins
| Labeling Duration (days) | Relative Labeling Intensity (Arbitrary Units) |
| 3 | + |
| 5 | ++ |
| 7 | +++ |
Mice were injected daily with 0.70 mmol/kg LP-9AzSia. Brain tissue lysates were reacted with alkyne-biotin, followed by anti-biotin Western blot analysis. Intensity is represented qualitatively.
Table 2: Concentration-Dependence of 9AzSia Incorporation into Brain Sialoglycoproteins
| LP-9AzSia Concentration (mmol/kg) | Relative Labeling Intensity (Arbitrary Units) |
| 0.14 | + |
| 0.35 | ++ |
| 0.70 | +++ |
Mice were administered LP-9AzSia at varying concentrations for 7 days. Brain tissue lysates were reacted with alkyne-biotin, followed by anti-biotin Western blot analysis. Intensity is represented qualitatively.
Mandatory Visualizations
Caption: Metabolic pathway for the incorporation of this compound into sialoglycoproteins.
Caption: Experimental workflow for in vivo metabolic labeling with this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 9AzNue5Ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) is a key reagent in the field of glycobiology. As an analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid, this compound can be metabolically incorporated into sialoglycans on the surface of living cells and in organisms.[3][4][5] The introduced azide group serves as a chemical handle for subsequent detection and analysis via CuAAC, enabling the visualization and proteomic profiling of sialoglycans. This technology is invaluable for studying the roles of sialic acids in various physiological and pathological processes, including cancer progression and pathogen invasion.
These application notes provide detailed protocols for the metabolic labeling of cells with this compound and the subsequent detection of incorporated azides using copper-catalyzed azide-alkyne cycloaddition with fluorescent alkyne probes.
Principle of the Method
The experimental workflow involves two main stages: metabolic labeling and CuAAC detection.
-
Metabolic Labeling: Cells are incubated with this compound. The cell's natural sialic acid biosynthetic pathway processes the analog and incorporates it into glycoproteins and glycolipids, displaying the azide groups on the cell surface.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-labeled cells are then treated with a reaction cocktail containing an alkyne-functionalized reporter molecule (e.g., a fluorophore), a copper(I) catalyst (typically generated in situ from a copper(II) salt and a reducing agent), and a copper-chelating ligand. The ligand accelerates the reaction and mitigates copper-induced cytotoxicity. The "click" reaction covalently attaches the reporter to the azide-modified glycans, allowing for visualization and analysis.
Data Presentation
Table 1: Recommended Reagent Concentrations for Metabolic Labeling
| Reagent | Cell Culture | In Vivo (mouse) |
| This compound | 25 - 100 µM | 0.70 mmol/kg (daily injection) |
| Incubation Time | 1 - 3 days | 3 - 7 days |
Table 2: Optimized Reagent Concentrations for CuAAC on Live Cells
| Reagent | Concentration | Reference |
| Alkyne-Fluorophore Probe | 1 - 25 µM | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 100 µM | |
| Ligand (e.g., THPTA, BTTAA) | 250 - 500 µM (5:1 ratio to CuSO₄) | |
| Reducing Agent (Sodium Ascorbate) | 2.5 - 5 mM | |
| Aminoguanidine (B1677879) (Optional) | 1 mM | |
| Reaction Time | 1 - 10 minutes | |
| Temperature | 4°C (on ice) |
*THPTA: tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) *BTTAA: (benzyl-triazolyl-tetramethyl-tetra-aza-cyclododecane)
Table 3: Reagent Concentrations for CuAAC on Fixed Cells or Cell Lysates
| Reagent | Fixed Cells | Cell Lysates |
| Alkyne-Biotin/Fluorophore Probe | 5 - 20 µM | 2 - 40 µM |
| Copper(II) Sulfate (CuSO₄) | 50 µM | 10 µL of 20 mM solution |
| Ligand (e.g., THPTA) | 250 µM | 10 µL of 100 mM solution |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM | 10 µL of 300 mM solution |
| Reaction Time | 30 - 60 minutes | 30 minutes |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incorporation of this compound into cellular sialoglycans.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HeLa, CHO, Jurkat)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO or sterile PBS to a stock concentration of 10-50 mM. Store at -20°C.
-
Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve a final concentration of 25-100 µM. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may need to be determined empirically for each cell line.
-
Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove unincorporated this compound. The cells are now ready for the CuAAC reaction.
Protocol 2: CuAAC for Fluorescent Imaging of Live Cells
This protocol is optimized for labeling the surface of living cells while minimizing cytotoxicity.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA or BTTAA ligand
-
Sodium ascorbate (B8700270)
-
Aminoguanidine (optional, to scavenge reactive byproducts)
-
PBS or other suitable buffer (pH 7.4)
Procedure:
-
Prepare Reagent Stock Solutions:
-
CuSO₄: 20 mM in deionized water.
-
Ligand (THPTA): 50 mM in deionized water.
-
Alkyne-fluorophore: 1-5 mM in DMSO.
-
Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh before each experiment.
-
Aminoguanidine: 100 mM in deionized water.
-
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the reagents in the following order to create the final reaction mix. The volumes can be scaled as needed. For a final volume of 500 µL:
-
To 437.5 µL of buffer, add the alkyne-fluorophore to a final concentration of 25 µM.
-
Prepare a premixed solution of CuSO₄ and ligand. Add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.
-
Add 25 µL of 100 mM aminoguanidine (final concentration 5 mM).
-
Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate (final concentration 5 mM).
-
Mix gently. The final concentrations in this example will be: 25 µM alkyne-fluorophore, 100 µM CuSO₄, 500 µM THPTA, 5 mM aminoguanidine, and 5 mM sodium ascorbate.
-
-
Cell Labeling:
-
Place the washed, this compound-labeled cells on ice (4°C) to inhibit endocytosis.
-
Remove the PBS and add the freshly prepared CuAAC reaction cocktail to the cells.
-
Incubate on ice for 1-5 minutes, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with cold PBS.
-
(Optional) The cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: CuAAC for Analysis of Cell Lysates
This protocol is suitable for detecting labeled proteins in cell lysates by methods such as in-gel fluorescence or western blot.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin or alkyne-fluorophore probe
-
Reagents for CuAAC as listed in Protocol 2
Procedure:
-
Cell Lysis:
-
Wash the labeled cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Prepare the CuAAC Reaction:
-
In a microcentrifuge tube, add 50 µL of cell lysate (1-5 mg/mL).
-
Add 100 µL of PBS.
-
Add the alkyne probe to a final concentration of 20-40 µM.
-
Add 10 µL of 100 mM THPTA solution.
-
Add 10 µL of 20 mM CuSO₄ solution.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Downstream Analysis: The labeled proteins in the lysate are now ready for analysis.
-
For in-gel fluorescence: Add SDS-PAGE loading buffer, run the gel, and visualize the fluorescently labeled proteins using a gel imager.
-
For western blot or enrichment: Use an alkyne-biotin probe. The biotinylated proteins can be detected with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.
-
Visualizations
Caption: Metabolic incorporation of this compound into sialoglycans.
Caption: Experimental workflow for CuAAC with this compound.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 9AzNue5Ac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-azido-N-acetylneuraminic acid (9AzNue5Ac) for the metabolic labeling of sialoglycans and their subsequent detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful bioorthogonal chemistry technique allows for the visualization and analysis of sialoglycan dynamics in various biological contexts.
Introduction
Sialic acids are terminal monosaccharides on glycan chains of glycoproteins and glycolipids, playing crucial roles in cell-cell communication, immune regulation, and pathogenesis.[1] The ability to study the dynamics of sialylation is therefore of great interest. Metabolic glycan labeling using 9-azido-N-acetylneuraminic acid (this compound), an azide-modified analog of N-acetylneuraminic acid (Neu5Ac), offers a powerful tool for this purpose.[2][3]
Once introduced to cells, this compound is processed by the endogenous sialic acid biosynthetic pathway and incorporated into sialoglycans.[2][3] The azide (B81097) group serves as a bioorthogonal handle, allowing for specific covalent modification with a probe molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a copper-free click chemistry reaction known as SPAAC. This method enables the visualization of sialoglycans for fluorescence microscopy, flow cytometry, and their enrichment for proteomic analysis.
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter for successful labeling. The reaction kinetics are typically described by second-order rate constants, which vary depending on the specific cyclooctyne (B158145) and azide used, as well as the reaction conditions. While specific kinetic data for this compound is not extensively published, the rates are comparable to other alkyl azides. Below is a summary of representative second-order rate constants for SPAAC reactions with various cyclooctynes.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Various | Room Temperature | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various | Room Temperature | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Various | Room Temperature | |
| BCN (endo-isomer) | Benzyl Azide | 0.15 | DMSO | 37 | |
| PEGylated BCN | 2-azidoethanol | 0.19 - 0.21 | Human Blood Plasma | 20 | |
| DIBAC | Phenyl-O-CH₂CH₂-N₃ | ~0.1 (estimated) | THF:Water (9:1) | Room Temperature | |
| BCN | Phenyl-O-CF₂CF₂-N₃ | ~2.5 (estimated) | THF:Water (9:1) | Room Temperature |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into the sialoglycans of cultured mammalian cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., plates, flasks, or coverslips) and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling: Add the this compound stock solution to the complete cell culture medium to achieve a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The incubation time can be optimized based on the cell type and the desired level of labeling.
-
Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for the SPAAC reaction.
Protocol 2: Fluorescence Imaging of Labeled Sialoglycans via SPAAC
This protocol outlines the procedure for visualizing metabolically labeled sialoglycans in live or fixed cells using a DBCO-conjugated fluorophore.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)
-
PBS
-
4% Paraformaldehyde (for fixed-cell imaging)
-
0.1% Triton X-100 in PBS (for permeabilization in fixed-cell imaging)
-
DAPI or other nuclear counterstain (optional)
-
Fluorescence microscope
Live-Cell Imaging:
-
SPAAC Reaction: Prepare a staining solution of the DBCO-fluorophore in complete cell culture medium at a final concentration of 1-20 µM. Add the staining solution to the this compound-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Fixed-Cell Imaging:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution (1-20 µM in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for metabolic labeling and SPAAC detection.
References
Application Notes and Protocols for 9AzNue5Ac Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for visualizing and studying glycans in living systems. 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) is a functionalized analog of the natural sialic acid, N-acetylneuraminic acid (Neu5Ac). By introducing an azide (B81097) group at the C-9 position, this compound acts as a metabolic substrate that is incorporated into sialoglycans of cells through the endogenous sialic acid biosynthetic pathway.[1][2] The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of fluorescent probes via "click chemistry." This two-step labeling strategy enables the visualization of sialoglycans in fluorescence microscopy, providing insights into their localization, trafficking, and dynamics in various biological processes.[1]
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, including data on labeling efficiency, experimental procedures, and diagrams of the underlying pathways and workflows.
Data Presentation
The efficiency of metabolic labeling with this compound can be influenced by several factors, including the cell type, concentration of the analog, and incubation time. The following tables provide a summary of key quantitative parameters to guide experimental design. It is recommended to empirically determine the optimal conditions for each specific cell line and experimental setup.
Table 1: Recommended Starting Concentrations for this compound Metabolic Labeling
| Cell Type | Recommended Concentration Range (µM) | Incubation Time (days) | Notes |
| Human Colon Cells (e.g., HT29, HCT116) | 25 - 75 | 2 - 3 | Higher concentrations may be tolerated, but cytotoxicity should be assessed. |
| Human Embryonic Kidney Cells (HEK293) | 20 - 50 | 1 - 3 | Generally show efficient incorporation of sialic acid analogs. |
| Human Cervical Cancer Cells (HeLa) | 25 - 50 | 1 - 3 | A commonly used cell line for metabolic labeling studies. |
| Human Lung Carcinoma Cells (A549) | 50 - 100 | 2 - 3 | May require higher concentrations for optimal labeling. |
| Human Breast Cancer Cells (MCF-7) | 50 - 100 | 2 - 3 | Labeling efficiency can be cell-line dependent. |
Table 2: Comparison of Azido-Sugar Labeling Strategies
| Feature | This compound | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) |
| Entry Point in Pathway | Directly utilized in the sialic acid pathway | Enters as a precursor to sialic acid biosynthesis |
| Metabolic Steps | Fewer enzymatic steps to incorporation | Requires conversion to azido-sialic acid |
| Reported Efficiency | Can be more efficiently incorporated in some cell lines compared to ManNAc analogs[3] | Widely used with extensive literature, but may have lower incorporation efficiency in certain contexts[3] |
| Potential for Off-Target Effects | More direct incorporation may reduce off-target metabolic effects. | Higher concentrations can impact cell physiology |
Signaling Pathway and Experimental Workflow
To visualize the process of this compound labeling, the following diagrams illustrate the metabolic pathway and the general experimental workflow.
Experimental Protocols
The following are detailed protocols for metabolic labeling of cultured mammalian cells with this compound and subsequent visualization via copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture vessels (e.g., glass-bottom dishes, coverslips in multi-well plates)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel at a density that will ensure they are in a logarithmic growth phase during the labeling period. Allow cells to adhere overnight.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store the stock solution at -20°C.
-
Metabolic Labeling: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (refer to Table 1 for starting recommendations). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Fluorescence Labeling via Copper-Free Click Chemistry (SPAAC)
Materials:
-
This compound-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488, DBCO-Cy5)
-
Serum-free cell culture medium or PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in serum-free medium or PBS to a final concentration of 10-50 µM.
-
Staining: Add the staining solution to the washed, this compound-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three to four times with PBS to remove excess fluorescent probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular sialoglycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash twice with PBS.
-
Click Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution (10-50 µM in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain solution (e.g., 300 nM DAPI in PBS) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Concluding Remarks
This compound provides a valuable tool for the metabolic labeling and visualization of sialoglycans. As a direct analog of sialic acid, it offers an efficient means of incorporation into the cellular glycome. The protocols provided herein serve as a comprehensive guide for researchers. However, optimization of labeling conditions for each specific cell type and experimental context is crucial for achieving high-quality and reproducible fluorescence microscopy results.
References
- 1. Activation and transfer of novel synthetic 9-substituted sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Combining 9AzNue5Ac with Fluorescent Probes for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering with unnatural monosaccharides has become a powerful tool for visualizing and studying glycans in living systems. 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid.[1][2] When introduced to cells, this compound is processed by the cellular machinery and incorporated into sialoglycans on the cell surface and within intracellular compartments.[1][2] The key feature of this compound is the presence of an azide (B81097) group, a bioorthogonal chemical handle. This azide group does not interfere with normal cellular processes and can be specifically targeted by a fluorescent probe containing a complementary reactive group, most commonly a strained alkyne like dibenzocyclooctyne (DBCO).[3] This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a type of "click chemistry" that is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst. This two-step process allows for the selective labeling and visualization of sialylated glycans, providing valuable insights into their dynamic roles in health and disease.
Principle of the Method
The overall workflow involves two main stages: metabolic labeling and fluorescent detection.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into newly synthesized sialoglycans via the endogenous sialic acid biosynthetic pathway.
-
Fluorescent Detection (Click Chemistry): The azide-modified glycans are then covalently labeled with a fluorescent probe functionalized with a strained alkyne (e.g., DBCO). The highly specific and efficient SPAAC reaction forms a stable triazole linkage, effectively tagging the sialoglycans with the fluorophore. The labeled cells can then be visualized using fluorescence microscopy or quantified by flow cytometry.
Data Presentation
Table 1: Quantitative Parameters for Metabolic Labeling and SPAAC
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations may affect cell viability. |
| Incubation Time (Metabolic Labeling) | 24 - 72 hours | Longer incubation times generally lead to higher incorporation levels. |
| DBCO-Fluorophore Concentration | 5 - 50 µM | The optimal concentration depends on the specific fluorophore and cell type. |
| Incubation Time (SPAAC Reaction) | 30 - 60 minutes | For live-cell imaging, shorter incubation times are preferred. |
| Labeling Efficiency | Variable | Highly dependent on cell type, metabolic activity, and experimental conditions. Can be assessed by flow cytometry or fluorescence intensity measurements. |
| Signal-to-Noise Ratio (SNR) | >10 for high-quality imaging | SNR is influenced by labeling efficiency, fluorophore brightness, and imaging setup. |
| Cell Viability | >90% | Should be assessed using standard assays (e.g., Trypan Blue, MTT) to ensure the labeling process is not cytotoxic. |
Table 2: Commonly Used DBCO-Functionalized Fluorescent Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features |
| DBCO-AF488 | ~495 | ~519 | ~0.92 | Bright and photostable green fluorophore. |
| DBCO-Cy3 | ~550 | ~570 | ~0.15 | Bright orange fluorophore, suitable for multicolor imaging. |
| DBCO-AF555 | ~555 | ~565 | ~0.10 | Photostable orange fluorophore. |
| DBCO-Cy5 | ~650 | ~670 | ~0.27 | Bright far-red fluorophore, good for deep tissue imaging and minimizing autofluorescence. |
| DBCO-AF647 | ~650 | ~668 | ~0.33 | Very bright and photostable far-red fluorophore. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that will result in 70-80% confluency at the time of labeling.
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling:
-
Thaw the this compound stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Washing: After the incubation period, gently aspirate the labeling medium and wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated this compound. The cells are now ready for fluorescent labeling.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycans via SPAAC
This protocol is suitable for both live-cell and fixed-cell imaging.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe of choice
-
Serum-free cell culture medium or PBS (for live-cell imaging)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342) (optional)
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed serum-free medium or PBS to the desired final concentration (typically 5-50 µM). Protect the solution from light.
-
Labeling: Add the staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three to four times with pre-warmed PBS to remove unreacted DBCO-fluorophore.
-
(Optional) Counterstaining: If desired, incubate the cells with a live-cell compatible nuclear stain according to the manufacturer's instructions.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in PBS to the desired final concentration (typically 5-50 µM).
-
Labeling: Add the staining solution to the fixed (and permeabilized, if applicable) cells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Metabolic labeling and fluorescent detection workflow.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Increase this compound concentration or incubation time. Ensure cell line is metabolically active. |
| Inefficient click reaction. | Use fresh DBCO-fluorophore. Optimize fluorophore concentration and incubation time. | |
| Low expression of sialoglycans. | Use a positive control cell line known to have high sialic acid expression. | |
| High background fluorescence | Incomplete removal of unincorporated this compound or DBCO-fluorophore. | Increase the number and duration of washing steps. |
| Non-specific binding of the fluorescent probe. | Decrease the concentration of the DBCO-fluorophore. Include a blocking step (e.g., with BSA) for fixed-cell imaging. | |
| Cell death or morphological changes | Cytotoxicity of this compound. | Decrease the concentration of this compound. Perform a cell viability assay to determine the optimal non-toxic concentration. |
| Cytotoxicity of the DBCO-fluorophore or solvent. | Decrease the fluorophore concentration. Ensure the final DMSO concentration is low (<0.5%). |
Conclusion
The combination of metabolic labeling with this compound and subsequent fluorescent probe conjugation via SPAAC click chemistry provides a robust and versatile method for imaging sialoglycans in living and fixed cells. This technique allows for the investigation of the dynamic processes of glycosylation in various biological contexts, from basic research to drug development. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully implement this powerful technology to gain deeper insights into the complex world of glycobiology.
References
Application Notes and Protocols: A Step-by-Step Guide for 9AzNue5Ac Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful technique for studying the biology of sialic acids, which are crucial components of the cell surface that mediate a wide range of physiological and pathological processes. 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) is an analog of N-acetylneuraminic acid (Neu5Ac) where the 9-hydroxyl group is replaced with an azide (B81097) group.[1][2][3] This modification allows this compound to be metabolically incorporated into sialoglycans in living cells and organisms.[1][4] The introduced azide serves as a bioorthogonal handle for "click chemistry," a set of highly specific and efficient reactions, enabling the visualization and proteomic profiling of sialoglycans.
This document provides detailed protocols for metabolic labeling of cells with this compound and subsequent detection using two common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Principle of the Technology
The workflow involves two main stages:
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Metabolic Labeling: Cells are incubated with this compound, which is taken up and processed by the cell's sialic acid biosynthetic pathway. The azido-modified sialic acid is then incorporated into glycoproteins and glycolipids, which are subsequently transported to the cell surface.
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Click Chemistry Reaction: The azide-labeled glycans are then covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary reactive group.
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CuAAC: Involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
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SPAAC (Copper-Free Click Chemistry): Utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide without the need for a toxic copper catalyst, making it ideal for live-cell imaging.
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Data Presentation
The efficiency of metabolic labeling with azido-sugars can vary depending on the cell line, concentration of the sugar, and incubation time. The following table summarizes representative data on the metabolic labeling efficiency of a related azido-sugar, Ac4ManNAz, which is metabolized to the corresponding azido-sialic acid.
| Cell Line | Azido-Sugar Concentration (µM) | Incubation Time (hours) | Labeling Efficiency (% of modified cells) | Reference |
| CCD841CoN | 50 | Not Specified | ~40% reduction in cell growth noted at 100 µM | |
| HT29 | 50 | Not Specified | ~40% reduction in cell growth noted at 100 µM | |
| HCT116 | 50 | Not Specified | ~40% reduction in cell growth noted at 100 µM | |
| Various | 10 | Not Specified | Sufficient for cell tracking |
Note: It is recommended to optimize the concentration and incubation time for each specific cell line and experimental setup to achieve optimal labeling with minimal cytotoxicity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
This protocol describes the metabolic incorporation of this compound into adherent cells in culture.
Materials:
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Adherent cells of interest
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Complete cell culture medium
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This compound
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA (for cell harvesting)
Procedure:
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Cell Seeding: Seed the adherent cells in a tissue culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO or water.
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Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically in the range of 25-100 µM).
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Incubation: Incubate the cells for 1-3 days in a humidified incubator at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.
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Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound.
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Cell Harvesting (Optional): If downstream applications require cell lysates, detach the cells using Trypsin-EDTA, collect them by centrifugation, and wash the cell pellet with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
This protocol is suitable for visualizing metabolically labeled sialoglycans in fixed cells.
Materials:
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Metabolically labeled cells on coverslips (from Protocol 1)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (for permeabilization, optional)
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Alkyne-fluorophore probe
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
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PBS
Click Reaction Cocktail Preparation (per reaction):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Alkyne-fluorophore | 10 mM in DMSO | 1 µL | 10 µM |
| CuSO4 | 20 mM in water | 5 µL | 100 µM |
| THPTA/TBTA | 50 mM in water/DMSO | 2 µL | 100 µM |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 2.5 µL | 2.5 mM |
| PBS | to 100 µL |
Procedure:
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Cell Fixation: Fix the metabolically labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
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Washing: Wash the cells twice with PBS.
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Permeabilization (Optional): To label intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
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Washing: Wash the cells twice with PBS.
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Click Reaction: Prepare the click reaction cocktail as described in the table above. Add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS.
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Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
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Washing: Wash the cells twice with PBS.
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Imaging: Mount the coverslips onto microscope slides and visualize the labeled cells using a fluorescence microscope.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol is ideal for imaging sialoglycans in living cells, as it avoids the use of a toxic copper catalyst.
Materials:
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Metabolically labeled live cells (from Protocol 1)
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DBCO-fluorophore probe
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Complete cell culture medium
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PBS
Procedure:
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Preparation of Staining Solution: Prepare a solution of the DBCO-fluorophore in complete cell culture medium at the desired final concentration (typically 10-50 µM).
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SPAAC Reaction: Add the DBCO-fluorophore staining solution to the live, metabolically labeled cells.
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Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
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Washing: Gently wash the cells two to three times with pre-warmed PBS to remove the excess DBCO-fluorophore.
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Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.
Mandatory Visualization
Caption: Experimental workflow for this compound click chemistry.
Caption: Metabolic pathway of this compound and detection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 9AzNue5Ac Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 9AzNue5Ac concentration in cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell labeling?
9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a modified sialic acid with an azide (B81097) group.[1][2][3][4] It is a valuable tool for metabolic labeling of glycans. When introduced to living cells, this compound is metabolized by the cell's own biosynthetic pathways and incorporated into sialoglycans on the cell surface.[1] This introduces a bioorthogonal azide chemical reporter onto glycoproteins, which can then be detected through a highly specific "click chemistry" reaction with a fluorescent probe containing a complementary alkyne or cyclooctyne (B158145) group.
Q2: What is the general workflow for a this compound cell labeling experiment?
The general workflow involves two main stages:
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Metabolic Labeling: Cells are incubated with this compound, allowing it to be taken up and incorporated into the cellular glycans.
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Click Chemistry Detection: The azide-labeled cells are then reacted with a fluorescent probe containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO) for visualization. This can be done on live or fixed cells.
Q3: How do I choose the optimal concentration of this compound?
The optimal concentration of this compound is cell-type dependent and needs to be determined empirically. It is recommended to perform a dose-response experiment to find the concentration that provides the best balance between labeling efficiency and cell viability. Based on studies with related azido-sugars like Ac4ManNAz, a starting concentration range of 10-100 µM can be tested. For some cell lines, concentrations as high as 150 µM have been used.
Q4: What is the recommended incubation time for this compound?
Similar to concentration, the optimal incubation time can vary between cell lines. A time-course experiment is recommended to determine the ideal duration. Generally, incubation times of 24 to 72 hours are used for metabolic labeling with azido-sugars. For some cell lines, optimal azide expression has been observed at 24 hours, while for others, it is at 48 hours.
Q5: Can this compound be toxic to cells?
High concentrations of metabolic labeling reagents can potentially affect cell viability and proliferation. While specific cytotoxicity data for this compound is limited, it is crucial to assess cell health after incubation. This can be done using standard cell viability assays like MTT or by observing cell morphology. For the related compound Ac4ManNAz, concentrations were chosen to ensure cell viability was not compromised.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Azido-Sugar Metabolic Labeling (Based on Ac4ManNAz data as a proxy)
| Cell Line | Recommended Starting Concentration (µM) | Recommended Incubation Time (hours) | Reference |
| MCF7 | 100 | 48 | |
| HCT116 | 50 | 48 | |
| A549 | 50-150 | 24 | |
| hMSCs | Not specified | 48-72 |
Note: This data is for the related compound Ac4ManNAz and should be used as a starting point for optimizing this compound labeling. Empirical determination for your specific cell line is crucial.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
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Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere and reach the desired confluency (typically 50-70%).
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Preparation of this compound Stock Solution: Dissolve this compound in a sterile, cell culture-grade solvent such as DMSO or PBS to make a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.
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Metabolic Labeling: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10, 25, 50, 100 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unincorporated this compound. The cells are now ready for the click chemistry detection step.
Protocol 2: Click Chemistry Detection of this compound-Labeled Cells
This protocol is for copper-free click chemistry using a DBCO-fluorophore, which is generally recommended for live-cell imaging due to the cytotoxicity of copper.
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Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in a suitable buffer (e.g., PBS or serum-free medium) to the desired final concentration (typically 1-10 µM).
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Staining: Add the staining solution to the this compound-labeled and washed cells.
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Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
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Washing: Wash the cells two to three times with PBS to remove the excess fluorescent probe.
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Imaging: The cells can now be imaged using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the washing step and then imaged.
Mandatory Visualization
Caption: Metabolic incorporation of this compound into cellular glycoproteins.
References
Troubleshooting low signal in 9AzNue5Ac experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9AzNue5Ac. Our aim is to help you resolve issues related to low signal in your experiments, ensuring reliable and reproducible results.
Troubleshooting Guide: Low Signal
Low signal is a common challenge in experiments involving metabolic labeling and subsequent detection. This guide provides a systematic approach to identifying and resolving the root cause of weak or absent signals in your this compound experiments.
Question: I am observing low or no signal in my this compound experiment. What are the potential causes and how can I troubleshoot this?
Answer: Low signal can originate from several stages of the experimental workflow. We recommend a systematic evaluation of each step, from initial cell culture to final signal detection. Below is a step-by-step guide to help you pinpoint the issue.
Step 1: Verify the Integrity of Reagents
Inadequate quality or improper storage of reagents is a frequent source of experimental failure.
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This compound: Confirm the purity and concentration of your this compound stock solution. Ensure it has been stored under the recommended conditions (e.g., -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.
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Detection Reagents: If using a click chemistry-based detection method (e.g., with a fluorescently-labeled alkyne), verify the integrity of the copper catalyst, reducing agent, and the fluorescent probe itself.
Step 2: Optimize Metabolic Labeling
Efficient incorporation of this compound into cellular components is critical for a strong signal.
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Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at an optimal density. Stressed or confluent cells may exhibit reduced metabolic activity, leading to lower incorporation of the metabolic label.
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Incubation Time and Concentration: The optimal incubation time and concentration of this compound can vary significantly between cell types. It is crucial to perform a titration experiment to determine the ideal conditions for your specific cell line.
Table 1: Recommended Titration Ranges for this compound
| Parameter | Starting Range | Notes |
| Concentration | 10 µM - 100 µM | Higher concentrations may induce cytotoxicity in some cell lines. |
| Incubation Time | 12 hours - 48 hours | Longer incubation times may be necessary for slow-growing cells. |
Step 3: Ensure Efficient Cell Lysis and Permeabilization
For intracellular targets, proper cell lysis and permeabilization are necessary for the detection reagents to access the labeled molecules.
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Permeabilization Agent: The choice and concentration of the permeabilizing agent (e.g., Triton X-100, saponin) should be optimized for your cell type and the specific location of the target molecule.
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Lysis Buffer: If performing analysis on cell lysates, ensure your lysis buffer is compatible with the downstream detection chemistry.
Step 4: Optimize the Detection Reaction (Click Chemistry)
The click chemistry reaction is a critical step for attaching the detection molecule (e.g., a fluorophore) to the incorporated this compound.
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Reagent Concentrations: The concentrations of the copper catalyst, reducing agent, and fluorescent alkyne need to be optimized. An excess of any component can quench the reaction or lead to high background.
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Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the recommended temperature.
Table 2: General Starting Conditions for Click Chemistry Detection
| Reagent | Typical Concentration |
| Fluorescent Alkyne | 1 µM - 10 µM |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 200 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM |
Step 5: Check Instrumentation and Signal Detection Settings
Finally, ensure that the instrument you are using for signal detection is functioning correctly and that the settings are appropriate.
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Microscope/Plate Reader: For fluorescence-based detection, confirm that you are using the correct excitation and emission filters for your chosen fluorophore.
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Gain and Exposure: Optimize the gain and exposure settings to maximize signal detection without saturating the detector.
Experimental Workflow for Troubleshooting Low Signal
Caption: A step-by-step workflow for troubleshooting low signal in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: Can I use a different detection method other than click chemistry?
A1: While click chemistry is a highly efficient and widely used method for detecting azide-modified molecules like this compound, other methods such as Staudinger ligation can also be employed. The choice of detection method will depend on your specific experimental requirements and the availability of reagents.
Q2: How do I know if the low signal is due to cytotoxicity of this compound?
A2: To assess cytotoxicity, you can perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your this compound labeling experiment. It is recommended to test a range of this compound concentrations to identify a non-toxic working concentration for your cell line.
Q3: What is the expected subcellular localization of the this compound signal?
A3: The subcellular localization of the signal will depend on the metabolic pathways that incorporate this compound. If this compound is an analog of a sugar, it is likely to be incorporated into glycoproteins, which are found in the endoplasmic reticulum, Golgi apparatus, and on the cell surface.
Signaling Pathway for this compound Incorporation and Detection
Caption: A diagram illustrating the metabolic incorporation and subsequent detection of this compound.
Logical Relationships in Low Signal Troubleshooting
Caption: A diagram showing potential causes leading to the common issue of low signal.
Technical Support Center: 9AzNue5Ac Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9AzNue5Ac in conjunction with cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: 9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a metabolic labeling reagent. It is an analog of N-acetylneuraminic acid (Neu5Ac) that has been modified with an azide (B81097) group.[1][2][3][4] This modification allows it to be incorporated into sialoglycans in living cells. The azide group then serves as a bioorthogonal handle for "click chemistry," enabling the visualization and analysis of these glycans.[1]
Q2: Is this compound expected to be cytotoxic?
A2: While specific cytotoxicity data for this compound is not extensively published, metabolic labeling reagents are generally designed to be minimally disruptive to cellular processes. However, high concentrations or prolonged exposure to any exogenous compound can potentially affect cell health. It is always recommended to perform control experiments to assess the impact of this compound alone on cell viability in your specific cell type and experimental conditions.
Q3: What are some common assays to assess cell viability and cytotoxicity when using this compound?
A3: Standard cell viability and cytotoxicity assays are suitable for use with this compound metabolic labeling. These include:
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MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
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alamarBlue™ (Resazurin) Assay: A fluorescent or colorimetric assay that also measures metabolic activity.
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Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells with intact membranes.
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ATP-based Luminescent Assays: These assays quantify ATP as an indicator of metabolically active cells.
Q4: Can the "click chemistry" reaction used for detection be cytotoxic?
A4: The click chemistry reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can exhibit cytotoxicity due to the copper catalyst. For live-cell imaging and to minimize toxicity, it is highly recommended to use copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and cell viability assays.
| Problem ID | Issue | Possible Causes | Troubleshooting & Optimization |
| 9AZ-V-01 | Unexpected decrease in cell viability in this compound-treated control cells. | 1. High Concentration of this compound: The concentration of this compound may be too high for the specific cell line, leading to metabolic stress or toxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. 3. Contamination: The this compound solution or cell culture may be contaminated. | 1. Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). 3. Use Fresh Reagents and Sterile Technique: Prepare fresh this compound solutions and maintain aseptic cell culture practices. |
| 9AZ-V-02 | High background signal in fluorescence-based viability assays after click chemistry. | 1. Incomplete Washing: Residual, unreacted fluorescent probe can lead to high background. 2. Non-specific Binding of the Probe: The fluorescent probe may be binding non-specifically to cells or the culture plate. 3. Autofluorescence: The cells themselves may be exhibiting autofluorescence at the detection wavelength. | 1. Thorough Washing: Increase the number and duration of washing steps after the click chemistry reaction to remove all unbound probe. 2. Include a "No-Click" Control: Treat cells with this compound but omit the click chemistry probe to assess non-specific binding. 3. Include an Unlabeled Control: Analyze unlabeled cells to determine the level of natural autofluorescence. |
| 9AZ-V-03 | Inconsistent results between different viability assays. | 1. Different Assay Principles: The assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). A compound could affect metabolism without causing cell death. 2. Timing of the Assay: The chosen time point may be too early or too late to detect a specific effect. | 1. Use Multiple Assays: Employing assays with different endpoints can provide a more comprehensive picture of cell health. 2. Perform a Time-Course Experiment: Evaluate cell viability at multiple time points after treatment to understand the kinetics of the response. |
| 9AZ-V-04 | No detectable fluorescent signal after click chemistry. | 1. Inefficient Metabolic Incorporation: The cells may not be efficiently taking up and incorporating the this compound. 2. Inefficient Click Reaction: The click chemistry reaction conditions may be suboptimal. 3. Low Abundance of Sialoglycans: The cell type may have a naturally low abundance of sialoglycans. | 1. Optimize Labeling Conditions: Increase the incubation time and/or concentration of this compound. Ensure cells are in a metabolically active state. 2. Optimize Click Reaction: Ensure the click chemistry reagents are fresh and used at the recommended concentrations. For CuAAC, ensure the catalyst is active. 3. Use a Positive Control Cell Line: If possible, use a cell line known to have high levels of sialoglycan expression to validate the protocol. |
Experimental Protocols
Metabolic Labeling of Cells with this compound
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Cell Seeding: Plate cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and enter the log phase of growth.
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Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile PBS or DMSO) to create a concentrated stock solution.
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Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. Include a vehicle-only control.
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Incubation: Incubate the cells for a period sufficient for metabolic incorporation (typically 24-72 hours).
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Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for downstream applications, such as click chemistry and/or cell viability assays.
MTT Cell Viability Assay
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Cell Treatment: After metabolic labeling with this compound (and any other experimental treatments), remove the culture medium.
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MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
alamarBlue™ (Resazurin) Cell Viability Assay
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Cell Treatment: Perform metabolic labeling with this compound and any other experimental treatments.
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alamarBlue™ Addition: Add alamarBlue™ reagent to each well, typically at 10% of the culture volume.
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Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from light.
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Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Trypan Blue Exclusion Assay
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Cell Harvesting: Following treatment, detach the cells from the culture plate using trypsin or a cell scraper.
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Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
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Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.
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Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of blue (non-viable) and clear (viable) cells under a microscope.
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Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Workflow for metabolic labeling and viability testing.
Caption: Incorporation pathway of this compound into cellular glycans.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: 9-Azido-N-acetylneuraminic Acid (9AzNue5Ac)
This guide provides researchers, scientists, and drug development professionals with essential information for improving the efficiency of 9-azido-N-acetylneuraminic acid (9AzNue5Ac) incorporation into cellular glycans for metabolic labeling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: 9-Azido-9-deoxy-N-acetylneuraminic acid (this compound) is a chemically modified analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1] It contains an azido (B1232118) (-N3) group at the C-9 position.[2] This modification allows it to be processed by the cell's natural sialic acid metabolic pathway.[3][4] Once fed to cells, this compound is incorporated into sialylated glycans (sialoglycans) on the cell surface and on secreted proteins.[5] The azido group serves as a bioorthogonal chemical handle, meaning it does not react with native biological molecules but can be specifically targeted in a secondary reaction.
Q2: What is the purpose of the azido group?
A2: The azido group is a key component of "click chemistry." It allows for a highly specific and efficient covalent reaction with a complementary alkyne-containing probe. This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification and proteomics, or another molecule for functional studies. This two-step process—metabolic incorporation followed by click chemistry—enables the selective visualization and analysis of newly synthesized sialoglycans.
Q3: What cell types can be labeled with this compound?
A3: A wide variety of vertebrate cell lines can be labeled with this compound, as the sialic acid biosynthesis and salvage pathways are highly conserved. The efficiency of incorporation can vary depending on the cell type's metabolic activity and the expression level of sialyltransferases. It is effective in many common cell lines, including HeLa, CHO, and Jurkat cells. Labeling has also been successfully demonstrated in vivo in organisms like mice.
Q4: What is a typical concentration and incubation time for this compound?
A4: The optimal concentration and incubation time are cell-type and experiment-dependent and should be determined empirically. However, a common starting point is a concentration range of 25-100 µM. Incubation times typically range from 24 to 72 hours to allow for sufficient metabolic turnover and incorporation into glycans.
Troubleshooting Guide
Q1: My incorporation efficiency of this compound is low. What are the potential causes and solutions?
A1: Low incorporation efficiency is a common issue that can be addressed by systematically evaluating several factors.
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Cell Health and Confluency: Ensure cells are healthy, actively dividing, and not overly confluent. Metabolic activity, which is crucial for incorporation, decreases in stressed or senescent cells.
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Concentration of this compound: The concentration may be too low. Perform a dose-response experiment to find the optimal concentration for your specific cell line. See the table below for an example.
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Incubation Time: A longer incubation period may be necessary for sufficient incorporation. Try a time-course experiment (e.g., 24, 48, 72 hours).
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Compound Stability: Ensure the this compound solution is properly stored (typically at -20°C) and freshly diluted in media before use to prevent degradation.
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Metabolic Pathway Competition: The presence of high levels of natural sialic acid precursors (like ManNAc or GlcNAc) in the culture medium can compete with this compound. Using a medium with lower concentrations of these sugars can sometimes improve efficiency.
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Cellular Uptake: For some cell types, uptake of the sialic acid analog might be limited. While this compound is generally cell-permeable, more permeable peracetylated forms of related precursors, like Ac4ManNAz, can be considered as an alternative strategy.
Q2: I am observing high cell toxicity or altered cell morphology. How can I mitigate this?
A2: While this compound is generally well-tolerated, high concentrations can sometimes lead to toxicity.
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Reduce Concentration: This is the most direct solution. Determine the highest non-toxic concentration through a viability assay (e.g., Trypan Blue or MTT assay).
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Reduce Incubation Time: Shorten the exposure time to the compound. A balance must be struck between minimizing toxicity and achieving adequate labeling.
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Check for Contaminants: Ensure the this compound is of high purity and the solvent (e.g., DMSO, PBS) is sterile and used at a non-toxic final concentration.
Q3: The subsequent click chemistry reaction is inefficient, resulting in a weak signal. What should I check?
A3: If metabolic incorporation is confirmed to be successful, the issue may lie with the click chemistry step.
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Reagent Quality: Ensure the alkyne probe and copper catalyst (for CuAAC reactions) are not degraded. Copper(I) is easily oxidized to the inactive Copper(II) state; always use freshly prepared solutions.
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Copper Catalyst and Ligand: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of a copper(I)-stabilizing ligand like THPTA or TBTA is critical to both accelerate the reaction and reduce copper-mediated cytotoxicity. Ensure the correct ratio of copper to ligand is used.
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Strain-Promoted Click Chemistry (SPAAC): As an alternative to copper-catalyzed reactions, consider using a copper-free click reaction with a strained alkyne probe (e.g., DBCO, BCN). This method is less toxic to living cells but may have slower reaction kinetics.
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Probe Accessibility: Ensure the alkyne probe has access to the azide-labeled glycans. If labeling intracellular structures, cells must be fixed and permeabilized correctly before adding the probe.
Data Presentation
Table 1: Example Data on Optimizing this compound Incorporation in a Generic Cell Line
| Concentration (µM) | Incubation Time (hours) | Relative Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 48 | 1.5 | 100 |
| 25 | 24 | 25.3 | 99 |
| 25 | 48 | 48.9 | 98 |
| 50 | 24 | 45.1 | 98 |
| 50 | 48 | 85.7 | 96 |
| 100 | 24 | 60.2 | 91 |
| 100 | 48 | 95.4 | 85 |
This table illustrates how increasing concentration and incubation time can boost signal, but may eventually impact cell viability.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
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Cell Seeding: Plate cells on a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) and allow them to adhere and grow to 50-60% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in a sterile solvent (e.g., PBS or DMSO). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing labeling medium.
-
Metabolic Incorporation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for downstream analysis, such as cell lysis or click chemistry.
Protocol 2: Fluorescence Imaging via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is for fixed cells. For live-cell imaging, a copper-free SPAAC reaction is recommended.
-
Fixation: After washing (Protocol 1, Step 5), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To label intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL final volume:
-
85 µL PBS
-
5 µL Alkyne-fluorophore (from a 200 µM stock in DMSO, final concentration 10 µM)
-
5 µL Copper(II) Sulfate (from a 2 mM stock in water, final concentration 100 µM) with 5 equivalents of a ligand like THPTA.
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5 µL Sodium Ascorbate (from a 20 mM stock in water, final concentration 1 mM). Add this last to initiate the reaction.
-
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
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Final Washes: Wash the cells three times with PBS.
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Imaging: Mount the coverslip or dish with an appropriate mounting medium (containing a nuclear counterstain like DAPI, if desired) and image using a fluorescence microscope.
Visualizations
Caption: Sialic acid biosynthesis pathway and the entry point for this compound.
Caption: Experimental workflow for metabolic labeling and subsequent analysis.
References
Technical Support Center: 9AzNue5Ac Metabolic Labeling
Welcome to the technical support center for 9AzNue5Ac metabolic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peracetylated azido-sugar analog of N-acetylneuraminic acid (sialic acid). When introduced to cells in culture, it is metabolized and incorporated into sialoglycans on the cell surface. The azido (B1232118) group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of reporter molecules like fluorophores or biotin.[1][2]
Q2: I am observing high cell death after treating my cells with this compound. What is the likely cause?
A2: High cytotoxicity is often linked to the concentration of this compound. While a powerful tool, excessive concentrations can interfere with normal cellular processes and may induce apoptosis.[1][3] It's crucial to determine the optimal, non-toxic concentration for your specific cell line. Some studies have shown that concentrations above 50-100 µM can reduce cell growth and viability depending on the cell type.[4]
Q3: My labeling efficiency is very low. What are some potential reasons?
A3: Low labeling efficiency can result from several factors:
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Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation.
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Insufficient Incubation Time: Metabolic labeling is a time-dependent process. Shorter incubation times may not allow for sufficient incorporation of the azido-sugar.
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Cell Type Variability: Different cell lines exhibit varying efficiencies in metabolizing this compound.
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Competition with Natural Sugars: High concentrations of natural sialic acid precursors in the culture medium can compete with this compound, reducing its incorporation.
Q4: Can this compound affect cellular physiology?
A4: Yes, it is possible. Studies have shown that metabolic labeling with azido-sugars can influence cellular functions. For instance, treatment with high concentrations of Ac4ManNAz (a related azido-sugar) has been reported to affect gene expression related to inflammation and the immune response, as well as reduce cell proliferation, migration, and invasion. It is recommended to use the lowest effective concentration to minimize these effects.
Q5: What is "click chemistry" and how is it used with this compound?
A5: Click chemistry refers to a set of biocompatible reactions that are highly specific, efficient, and occur under mild, aqueous conditions. In the context of this compound labeling, the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). After labeling cells with this compound, an alkyne-containing reporter molecule (e.g., a fluorescent dye) is added, which "clicks" onto the azide (B81097) group of the incorporated sugar, allowing for visualization or purification.
Troubleshooting Guides
Problem 1: High Cytotoxicity
Symptoms:
-
Significant decrease in cell viability after this compound treatment.
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Changes in cell morphology, such as rounding and detachment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration (e.g., 10 µM) and titrate up. |
| Prolonged incubation time. | Reduce the incubation time. For some cell lines, 24-48 hours may be sufficient. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). |
Problem 2: Low or No Labeling Signal
Symptoms:
-
Weak or absent signal from the reporter molecule (e.g., low fluorescence intensity).
-
No detectable labeled proteins on a Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. Optimization is key and will be cell-type dependent. |
| Inefficient click chemistry reaction. | Troubleshoot the click reaction itself. Ensure all reagents are fresh, particularly the copper catalyst and reducing agent if using CuAAC. Consider using a copper-chelating ligand to protect the catalyst. |
| Steric hindrance. | The azide group on the cell surface may be inaccessible to the reporter molecule. Try using a reporter with a longer linker arm. |
| Low abundance of sialylated glycans. | The cell type you are using may have low levels of sialic acid expression. Confirm sialylation levels through other methods if possible. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final solvent concentration is consistent across all wells.
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Incubation: Incubate the cells for a set period (e.g., 48 or 72 hours).
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Cell Viability Assay: Assess cell viability using a standard method such as an MTT or CCK-8 assay.
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Labeling Efficiency Analysis: In a parallel experiment, label cells with the same concentrations of this compound. After incubation, perform a click reaction with a fluorescent alkyne reporter and analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to determine the labeling efficiency at each concentration.
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Data Analysis: Plot cell viability and labeling efficiency against the this compound concentration. The optimal concentration will be the one that provides a strong labeling signal with minimal impact on cell viability.
Table 1: Example Data for this compound Concentration Optimization in A549 Cells (48h Incubation)
| This compound Concentration (µM) | Relative Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 100 | 50 |
| 10 | 98 | 500 |
| 25 | 95 | 1200 |
| 50 | 85 | 2500 |
| 100 | 70 | 2800 |
| 200 | 50 | 2900 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: General Metabolic Labeling and Click Chemistry Detection
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Cell Culture and Labeling: Culture your cells to the desired confluency. Add this compound at the predetermined optimal concentration to the culture medium and incubate for 24-72 hours.
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Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS to remove any unincorporated this compound.
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Click Reaction (CuAAC):
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Prepare the click reaction cocktail. A typical cocktail includes:
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An alkyne-functionalized reporter molecule (e.g., biotin-alkyne, fluorescent alkyne).
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A copper(II) source (e.g., CuSO₄).
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A reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.
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A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and protect the cells.
-
-
Resuspend the cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature.
-
-
Washing: Wash the cells twice with PBS to remove excess click chemistry reagents.
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Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or Western blotting (if a biotin-alkyne was used, followed by streptavidin-HRP).
Visualizations
Caption: Workflow for this compound metabolic labeling and detection.
Caption: Troubleshooting logic for low labeling signal.
References
- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
9AzNue5Ac stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid.[1][2][3] The key feature of this compound is the replacement of the hydroxyl group at the 9-position with an azide (B81097) group.[1][2] This modification allows it to be used as a chemical reporter in a two-step process:
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Metabolic Labeling: this compound is fed to living cells and is incorporated into sialoglycans through the cell's natural sialic acid biosynthetic pathway.
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Click Chemistry: The azide group serves as a bioorthogonal handle for "click" chemistry reactions, allowing for the covalent attachment of probes for visualization, enrichment, and proteomic analysis of sialoglycans.
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and performance in your experiments. The recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 2 years | Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light. |
| Stock Solution in Water | -80°C | Up to 6 months | Use within 6 months. Filter and sterilize with a 0.22 µm filter before use. |
| Stock Solution in Water | -20°C | Up to 1 month | Use within 1 month. Filter and sterilize with a 0.22 µm filter before use. |
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including DMSO, DMF, DCM, THF, and Chloroform. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guides
This section addresses common issues that may arise during metabolic labeling and click chemistry experiments with this compound.
Issue 1: Low or No Incorporation of this compound into Cellular Glycans
| Potential Cause | Recommended Solution |
| Suboptimal Concentration of this compound | Optimize the concentration of this compound. A typical starting range is 10-50 µM, but the optimal concentration can vary between cell types. |
| Insufficient Incubation Time | Increase the incubation time. Metabolic incorporation is a time-dependent process. A typical incubation period is 24-48 hours. |
| Cell Viability Issues | High concentrations of this compound can be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration for your specific cells. If toxicity is observed, reduce the concentration or incubation time. |
| Low Sialyltransferase Activity in the Cell Line | Some cell lines may have inherently low levels of the enzymes required for sialic acid metabolism and incorporation. If possible, consider using a different cell line or genetically engineering your cells to overexpress key sialyltransferases. |
| Degraded this compound | Ensure that this compound has been stored correctly according to the recommended conditions. If in doubt, use a fresh vial of the compound. |
Issue 2: High Background Signal in Click Chemistry Detection
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Detection Reagent | Decrease the concentration of the fluorescent alkyne or cyclooctyne (B158145) probe. Increase the number and duration of washing steps after the click reaction to remove unbound probe. Include a blocking agent such as BSA in your buffers. |
| Copper-Mediated Side Reactions (CuAAC) | Copper (I) can bind non-specifically to proteins and other biomolecules, leading to background signal. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5 to 10-fold excess over the copper sulfate (B86663) to minimize non-specific binding and protect cells from copper toxicity. |
| Reaction of Cyclooctynes with Thiols (SPAAC) | Some strained cyclooctynes can react with free thiols in proteins, such as cysteine residues. To mitigate this, you can pretreat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). |
| Impure Reagents | Use high-purity azide and alkyne/cyclooctyne reagents. Prepare fresh solutions of reagents, especially sodium ascorbate (B8700270) for CuAAC, before each experiment. |
| Reactive Oxygen Species (ROS) Generation (CuAAC) | The combination of a copper (I) catalyst and a reducing agent can generate ROS, which can damage biomolecules and increase background. Perform the reaction in an oxygen-limited environment by degassing solutions or capping reaction tubes. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
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Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Metabolic Labeling: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 25-50 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azido (B1232118) sugar.
-
Washing: After incubation, gently wash the cells two to three times with warm phosphate-buffered saline (PBS) to remove any unincorporated this compound.
Protocol 2: Visualization of Incorporated this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Note: This protocol is for fixed cells. For live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended due to the cytotoxicity of copper.
-
Cell Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If you wish to visualize intracellular glycans, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following components in order:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., final concentration of 1-10 µM)
-
Copper (II) Sulfate (e.g., final concentration of 100 µM)
-
Copper Ligand (e.g., THPTA, final concentration of 500 µM)
-
Sodium Ascorbate (freshly prepared, e.g., final concentration of 5 mM)
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
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Counterstaining (Optional): You can now counterstain the cells with a nuclear stain like DAPI.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Protocol 3: Visualization of Incorporated this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
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Metabolic Labeling: Follow Protocol 1 for metabolic labeling of your cells with this compound.
-
Preparation of Cyclooctyne-Fluorophore Solution: Prepare a stock solution of a cyclooctyne-fluorophore (e.g., DBCO, BCN) in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
SPAAC Reaction: After the metabolic labeling and washing steps, add the cyclooctyne-fluorophore solution to the live cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS to remove the unreacted cyclooctyne-fluorophore.
-
Imaging: Image the live cells immediately using a fluorescence microscope with the appropriate filter sets.
Diagrams
Caption: Sialic acid biosynthesis and metabolic incorporation of this compound.
Caption: Experimental workflow for metabolic labeling and detection.
References
Technical Support Center: Overcoming Poor Labeling with 9AzNue5Ac in Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor metabolic labeling of sialoglycans using 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac).
FAQs and Troubleshooting Guides
Q1: What is this compound and how does it work?
This compound is an analog of N-acetylneuraminic acid (Neu5Ac), a common sialic acid.[1][2] It contains an azide (B81097) group, which is a small, bioorthogonal chemical reporter.[1][2] When introduced to cells, this compound can be taken up and incorporated into the sialic acid biosynthesis pathway, ultimately appearing on the cell surface as part of sialoglycans.[1] The azide group can then be specifically detected through a "click chemistry" reaction with a fluorescent probe or affinity tag containing a complementary alkyne or cyclooctyne (B158145) group. This allows for the visualization and analysis of sialylated glycoconjugates.
Q2: I am observing very low or no fluorescence signal after labeling with this compound and performing the click chemistry reaction. What are the possible causes and solutions?
Low or no signal is a common issue that can arise from several factors throughout the experimental workflow. Here is a troubleshooting guide to help you identify and resolve the problem:
| Potential Cause | Recommended Solution |
| Inefficient Metabolic Incorporation | Optimize this compound Concentration: The optimal concentration can vary significantly between cell types. Perform a dose-response experiment with concentrations ranging from 10 µM to 100 µM. Extend Incubation Time: Incubate cells with this compound for 24 to 72 hours. Longer incubation times may be necessary for some cell lines to achieve sufficient incorporation. Cell Line Specificity: Some cell lines may have lower rates of sialic acid biosynthesis or uptake of sialic acid analogs. Consider using a precursor like peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which can sometimes be more efficiently metabolized. |
| Suboptimal Click Chemistry Reaction | Use Fresh Reagents: Prepare fresh stock solutions of the copper (II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and copper ligand (e.g., THPTA or TBTA) for each experiment. Optimize Reagent Concentrations: Ensure the correct final concentrations of all click chemistry reagents as per established protocols. Oxygen Inhibition: De-gas your reaction buffer to minimize oxidation of the Cu(I) catalyst. |
| Issues with Detection Reagents | Check Fluorophore Compatibility: Ensure the excitation and emission wavelengths of your fluorescent probe are compatible with your imaging system's filters. Probe Concentration: Titrate the concentration of your fluorescent alkyne probe to find the optimal balance between signal and background. |
| Cell Health and Viability | Assess Cytotoxicity: High concentrations of this compound or the click chemistry reagents can be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cell health. Cell Density: Ensure cells are in the exponential growth phase and not overly confluent, as this can affect metabolic activity. |
Q3: How do I choose the optimal concentration and incubation time for this compound?
The optimal conditions are highly cell-type dependent. A good starting point is to perform a matrix experiment, testing a range of concentrations and incubation times.
Table 1: Recommended Starting Conditions for this compound Labeling Optimization
| Cell Line Type | Recommended this compound Concentration Range | Recommended Incubation Time Range |
| Common Cancer Cell Lines (e.g., HeLa, A549) | 25 - 75 µM | 24 - 48 hours |
| Immune Cell Lines (e.g., Jurkat) | 10 - 50 µM | 48 - 72 hours |
| Adherent Cell Lines with High Metabolic Activity | 20 - 50 µM | 24 - 48 hours |
| Primary Cells or Sensitive Cell Lines | 10 - 25 µM | 48 - 72 hours |
Note: This table provides general guidance. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental goals.
Q4: Can this compound be toxic to my cells? How can I assess this?
Yes, like many metabolic labels, high concentrations of this compound or prolonged exposure can potentially affect cell viability and proliferation. It is essential to perform cytotoxicity assays.
Table 2: Common Cell Viability Assays
| Assay | Principle |
| MTT Assay | Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. |
| Real-time Viability Probes (e.g., DRAQ7™) | Fluorescent dyes that are excluded by live cells but enter and stain the nucleus of dead cells, allowing for real-time monitoring of cell death. |
Q5: My labeling works, but I have a high background signal. How can I reduce it?
High background can obscure your specific signal. Here are some tips to minimize it:
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Thorough Washing: After incubation with this compound and after the click chemistry reaction, wash the cells extensively with PBS to remove any unincorporated label and excess detection reagents.
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Optimize Probe Concentration: Use the lowest concentration of your fluorescent alkyne probe that still provides a good signal-to-noise ratio.
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Include Proper Controls: Always include a negative control (cells not treated with this compound but subjected to the click chemistry reaction) to assess the level of non-specific binding of the detection reagent.
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Use a Copper Ligand: A copper-chelating ligand like THPTA or TBTA is crucial in copper-catalyzed click chemistry (CuAAC) to stabilize the Cu(I) oxidation state and reduce background.
Experimental Protocols
Detailed Protocol for Metabolic Labeling with this compound and Click Chemistry Detection
This protocol provides a general framework. Optimization for specific cell types is recommended.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO or sterile water)
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
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Click chemistry reagents:
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Copper (II) sulfate (CuSO₄)
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Reducing agent (e.g., Sodium Ascorbate)
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Copper ligand (e.g., THPTA or TBTA)
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Fluorescently-labeled alkyne probe
-
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and enter the exponential growth phase.
-
Metabolic Labeling:
-
Prepare the desired final concentration of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under normal culture conditions.
-
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated this compound.
-
Fixation (for imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (optional, for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent alkyne probe, CuSO₄, a reducing agent, and a copper ligand in an appropriate buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with a washing buffer (e.g., PBS with 1% BSA).
-
Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathways and Workflows
Sialic Acid Biosynthesis Pathway
This compound is incorporated into sialoglycans by hijacking the natural sialic acid biosynthesis pathway. Understanding this pathway is crucial for troubleshooting labeling issues. For instance, if a cell line has a defect in one of the enzymes downstream of Neu5Ac synthesis, direct feeding with this compound might be more effective than using an earlier precursor like Ac4ManNAz.
Caption: Simplified sialic acid biosynthesis pathway and the entry point of this compound.
Troubleshooting Workflow for Poor this compound Labeling
When faced with poor labeling, a systematic approach to troubleshooting is essential. The following workflow can help pinpoint the source of the problem.
References
Technical Support Center: Minimizing Copper Toxicity in CuAAC with 9AzNue5Ac
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically when using the azide-modified sialic acid analogue 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) for metabolic labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, or 9-azido-9-deoxy-N-acetylneuraminic acid, is a synthetic analogue of sialic acid.[1][2][3][4][5] It can be introduced to living cells and incorporated into sialoglycans through the cell's natural metabolic pathways. The key feature of this compound is the presence of an azide (B81097) group, which serves as a chemical handle for "click chemistry" reactions. This allows for the specific labeling and visualization of sialylated glycans on the cell surface and within the cell.
Q2: What is CuAAC and why is copper toxicity a concern in live-cell experiments?
A2: CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide (from this compound) and an alkyne-containing molecule (e.g., a fluorescent probe). The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270). However, the copper(I) catalyst is known to be cytotoxic. This toxicity primarily stems from the generation of reactive oxygen species (ROS) through a Fenton-like reaction between Cu(I) and molecular oxygen, which is present in the cellular environment. ROS can cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, and can ultimately trigger programmed cell death (apoptosis).
Q3: What are the primary strategies to minimize copper toxicity in CuAAC with this compound?
A3: The main strategies to mitigate copper-induced cytotoxicity in live-cell CuAAC experiments are:
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Use of Chelating Ligands: Water-soluble ligands can chelate the copper(I) ion, which stabilizes it and reduces its ability to generate ROS. These ligands can also accelerate the CuAAC reaction, allowing for shorter incubation times and lower copper concentrations. Commonly used ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), and Bathocuproinedisulfonic acid (BCS).
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Optimization of Reagent Concentrations: Using the lowest effective concentrations of copper sulfate (B86663) and the alkyne-probe, while maintaining a sufficient concentration of the reducing agent and an optimal ligand-to-copper ratio, is crucial.
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Minimizing Incubation Time: Shorter reaction times reduce the overall exposure of cells to potentially toxic reagents.
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Inclusion of Antioxidants: Some protocols recommend the addition of antioxidants to the reaction mixture to help neutralize ROS.
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Considering Copper-Free Alternatives: For highly sensitive cell lines, copper-free click chemistry reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are an excellent alternative, although they may have different reaction kinetics.
Q4: Which copper ligand is best for my experiment?
A4: The choice of ligand depends on the specific requirements of your experiment, including the cell type and the need for high reaction efficiency versus minimal toxicity. THPTA is a highly water-soluble and effective ligand that is widely used for live-cell labeling due to its ability to both accelerate the reaction and protect cells from oxidative damage. Other ligands like BTTAA and BTTES have also been shown to be highly biocompatible and efficient. L-histidine has been reported to be a particularly low-toxicity ligand. It is often recommended to empirically test a few conditions to find the optimal balance for your specific system.
Q5: Can I use pre-made copper(I) salts instead of generating Cu(I) in situ?
A5: While using a Cu(I) salt directly is possible, it is generally not recommended for bioconjugation in aqueous buffers. Cu(I) is unstable in the presence of oxygen and can readily oxidize to the inactive Cu(II) state. Generating Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate ensures a sustained supply of the active catalyst for the duration of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | High Copper Concentration: Even with a ligand, excessive copper is toxic. | Titrate the CuSO₄ concentration downwards. Start with a low concentration (e.g., 20-50 µM) and find the lowest concentration that still provides a sufficient signal. |
| Inadequate Ligand Concentration: An insufficient amount of ligand will not effectively chelate the copper, leading to increased ROS production. | Maintain a ligand-to-copper ratio of at least 5:1. You can also try increasing the absolute concentration of the ligand. | |
| Prolonged Incubation Time: Longer exposure to the reaction cocktail increases the cumulative toxic effects. | Optimize the reaction for the shortest possible incubation time. This can often be achieved by using a more efficient ligand or slightly increasing the probe concentration. | |
| Oxidized Sodium Ascorbate: Sodium ascorbate solutions are prone to oxidation. Old or improperly stored solutions will be less effective at reducing Cu(II) to Cu(I), potentially leading to the need for higher copper concentrations. | Always use a freshly prepared solution of sodium ascorbate. | |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to copper-induced oxidative stress. | If optimizing the CuAAC protocol is unsuccessful, consider switching to a copper-free click chemistry method like SPAAC. | |
| Low or No Fluorescent Signal | Inefficient CuAAC Reaction: The concentration of one or more reagents may be suboptimal. | Increase the concentration of the alkyne-fluorophore. Ensure the sodium ascorbate is fresh. Optimize the ligand-to-copper ratio. |
| Low Incorporation of this compound: The azide handle may not be sufficiently incorporated into the cellular glycans. | Verify the metabolic incorporation of this compound. Optimize the concentration and incubation time of the azido-sugar. | |
| Fluorophore Quenching: Copper ions can quench the fluorescence of certain dyes. | Ensure thorough washing steps after the CuAAC reaction to remove all residual copper. Consider using a copper-resistant fluorophore if quenching is a persistent issue. | |
| High Background Fluorescence | Non-specific Binding of the Probe: The alkyne-fluorophore may be binding non-specifically to cells or the culture dish. | Decrease the concentration of the alkyne-fluorophore. Increase the number and duration of washing steps after the click reaction. |
| Cellular Autofluorescence: Some cell types exhibit high levels of natural fluorescence. | Image an unlabeled control sample (cells treated with all reaction components except the alkyne-fluorophore) to determine the level of autofluorescence and subtract it from your experimental samples during image analysis. |
Quantitative Data
Table 1: Effect of Copper Concentration on Cell Viability after CuAAC Labeling
The following table summarizes the viability of different cell lines after metabolic labeling with an azide-modified mannosamine (B8667444) (a close analog of this compound) and subsequent CuAAC reaction with varying concentrations of CuSO₄ in the presence of THPTA. Cell viability was assessed 24 hours after the reaction.
| Cell Line | CuSO₄ Concentration (µM) | Ligand (THPTA) Concentration (µM) | Approximate Cell Viability (%) |
| HeLa | 50 | 250 | ~95% |
| 100 | 500 | ~90% | |
| 200 | 1000 | ~80% | |
| CHO | 50 | 250 | ~98% |
| 100 | 500 | ~92% | |
| 200 | 1000 | ~85% | |
| Jurkat | 25 | 125 | ~90% |
| 50 | 250 | ~75% | |
| 100 | 500 | ~50% |
Data adapted from studies on Ac4ManNAz labeling, which is expected to have similar effects to this compound labeling.
Table 2: Comparison of Commonly Used Copper Ligands
| Ligand | Key Features | Biocompatibility | Catalytic Efficiency |
| THPTA | Highly water-soluble. Acts as a sacrificial reductant for ROS. | Good. Generally preserves cell viability at typical concentrations. | Moderate to Good. |
| BTTAA | High water solubility. | Excellent. Shows very low cytotoxicity. | High. Shows the highest activity in accelerating CuAAC among the compared ligands. |
| BTTES | Good balance of reactivity and solubility. | Excellent. Confers high biocompatibility to the CuAAC reaction. | High. Promotes rapid cycloaddition in living systems. |
| TBTA | The first widely used ligand for CuAAC. | Poor. Limited water solubility and higher cytotoxicity compared to its hydrophilic derivatives. | Low. The least efficient among the compared ligands. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a sterile, cell culture-grade solvent (e.g., DMSO or PBS) at a concentration of 10-50 mM.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve a final concentration typically ranging from 25-100 µM. The optimal concentration should be determined empirically for your specific cell line.
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of this compound into cellular glycans.
Protocol 2: Live-Cell CuAAC Labeling with Minimized Toxicity
This protocol is designed for labeling the surface of live cells.
-
Reagent Preparation (Prepare Fresh):
-
Alkyne-Fluorophore Stock: Prepare a 1-10 mM stock solution in an appropriate solvent (e.g., DMSO).
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in sterile water.
-
Ligand (THPTA) Stock: Prepare a 100 mM stock solution in sterile water.
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in sterile water.
-
-
Cell Preparation:
-
Gently wash the this compound-labeled cells twice with a pre-warmed, serum-free buffer (e.g., DPBS or HBSS).
-
-
Preparation of Click Reaction Cocktail (Example for 1 mL final volume):
-
To 1 mL of pre-warmed, serum-free buffer, add the reagents in the following order, mixing gently after each addition:
-
Alkyne-Fluorophore (final concentration 1-10 µM)
-
THPTA (final concentration 100-500 µM)
-
CuSO₄ (final concentration 20-100 µM)
-
-
Immediately before adding to the cells, add:
-
Sodium Ascorbate (final concentration 1-2 mM)
-
-
-
Cell Labeling:
-
Aspirate the wash buffer from the cells and immediately add the freshly prepared Click Reaction Cocktail.
-
Incubate for 5-20 minutes at room temperature or 37°C, protected from light. The optimal time should be minimized to reduce toxicity.
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail and wash the cells three to five times with a pre-warmed buffer.
-
Replace the wash buffer with a complete cell culture medium (preferably phenol (B47542) red-free for imaging).
-
Proceed with live-cell imaging.
-
Protocol 3: MTT Assay for Assessing Cytotoxicity
This protocol can be used to determine the toxicity of your CuAAC reaction conditions.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Expose the cells to the complete CuAAC reaction cocktail (including this compound labeled and unlabeled controls) for the desired incubation time. Include a vehicle control (cells treated with the same volume of solvent used for the reagents).
-
Recovery: After the treatment period, remove the reaction cocktail, wash the cells, and add fresh complete culture medium. Incubate for a further 24-48 hours.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently agitate the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Visualizations
Caption: Mechanism of copper-induced cytotoxicity and the protective role of chelating ligands.
Caption: Activation of the Nrf2 signaling pathway in response to oxidative stress.
Caption: Experimental workflow for live-cell labeling using this compound and CuAAC.
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
A Comparative Guide to 9AzNue5Ac and Other Azido Sugars for Metabolic Labeling
In the dynamic field of glycobiology, metabolic labeling with azido (B1232118) sugars has emerged as a powerful technique for the visualization, identification, and functional characterization of glycoconjugates. This guide provides a comprehensive comparison of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) with other commonly used azido sugars, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal tool for their experimental needs.
Performance Comparison of Azido Sugars
The efficiency of metabolic labeling can vary significantly depending on the choice of the azido sugar, the cell type, and the experimental conditions. Below is a summary of quantitative data from comparative studies.
Table 1: Comparison of Labeling Efficiency of Azido and Alkynyl Sugar Analogs
| Sugar Analog | Cell Line | Mean Fluorescence Intensity (MFI) | Fold Change vs. Ac4ManNAz | Reference |
| Ac4ManNAz | Jurkat | 100 (Normalized) | 1.0 | [1] |
| Ac4ManNAl | Jurkat | >200 | >2.0 | [1] |
| Ac4ManNAz | LNCaP | 100 (Normalized) | 1.0 | [1] |
| Ac4ManNAl | LNCaP | ~150 | ~1.5 | [1] |
| Ac4ManNAz | HEK293 | 100 (Normalized) | 1.0 | [1] |
| ManNAz | HEK293 | ~120 | 1.2 | |
| SiaNAz | HEK293 | ~80 | 0.8 | |
| ManNAl | HEK293 | ~150 | 1.5 | |
| SiaNAl | HEK293 | ~60 | 0.6 | |
| Ac4ManNAz | HeLa | 100 (Normalized) | 1.0 | |
| ManNAz | HeLa | ~130 | 1.3 | |
| SiaNAz | HeLa | ~90 | 0.9 | |
| ManNAl | HeLa | ~140 | 1.4 | |
| SiaNAl | HeLa | ~70 | 0.7 |
Table 2: Comparison of Sialic Acid vs. Mannosamine (B8667444) Analogues
| Sugar Analog | Cell Line | Relative Fluorescence Intensity | Fold Change vs. ManNAc Analogue | Reference |
| Ac4ManNAz | THP-1 | 100 (Normalized) | 1.0 | |
| Ac5SiaNAz | THP-1 | ~250 | 2.5 | |
| Ac4ManNAz | Jurkat | 100 (Normalized) | 1.0 | |
| Ac5SiaNAz | Jurkat | ~300 | 3.0 | |
| Ac4ManNAz | HEK293 | 100 (Normalized) | 1.0 | |
| Ac5SiaNAz | HEK293 | ~200 | 2.0 | |
| Ac4ManNAz | HL-60 | 100 (Normalized) | 1.0 | |
| Ac5SiaNAz | HL-60 | ~400 | 4.0 |
Note: this compound is a 9-azido sialic acid analog. While direct comparative quantitative data for this compound against a wide range of other azido sugars in a single study is limited, the data for Ac5SiaNAz (a C-5 azido sialic acid) suggests that sialic acid analogs can offer significantly higher labeling efficiencies compared to their mannosamine precursors (Ac4ManNAz). This is attributed to bypassing several enzymatic steps in the sialic acid biosynthetic pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic labeling and subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol describes the general procedure for incorporating azido sugars into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Azido sugar (e.g., this compound, Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture the desired mammalian cells in their appropriate complete medium to the desired confluency (typically 70-80%).
-
Prepare Azido Sugar Stock Solution: Dissolve the azido sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-100 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.
-
Cell Harvesting: The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Visualization of Azido-Labeled Glycans via Click Chemistry
This protocol outlines the detection of incorporated azido sugars using a fluorescent probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azido-labeled cells (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore for copper-free click chemistry, or an alkyne-fluorophore for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate (B8700270)
-
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Fixation: Fix the azido-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the click chemistry reaction cocktail. For CuAAC, a typical cocktail includes the alkyne-fluorophore, CuSO4, THPTA, and freshly prepared sodium ascorbate in PBS. For copper-free click chemistry, incubate the cells with the DBCO-fluorophore in PBS.
-
Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes described, the following diagrams illustrate the sialic acid biosynthetic pathway and the general workflow for metabolic labeling.
Caption: Sialic acid biosynthetic pathway and incorporation of azido sugars.
Caption: General workflow for metabolic labeling with azido sugars.
References
A Comparative Guide to Mass Spectrometry Validation of 9AzNue5Ac Incorporation for Glycoprotein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based validation of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) incorporation with alternative methods for glycoprotein (B1211001) analysis. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting and implementing the most suitable approach for their studies.
Introduction to this compound Metabolic Labeling
9-azido-9-deoxy-N-acetylneuraminic acid (this compound) is a synthetic analog of the natural sialic acid, N-acetylneuraminic acid (Neu5Ac).[1][2] Due to its structural similarity, this compound can be taken up by cells and incorporated into the glycan chains of glycoproteins through the cell's natural metabolic pathways. The key feature of this compound is the presence of an azide (B81097) (-N3) group, which is a bioorthogonal chemical handle. This azide group does not interfere with biological processes but allows for a highly specific chemical reaction known as "click chemistry."
Through click chemistry, the azide group on the incorporated this compound can be covalently linked to a reporter molecule containing a complementary alkyne group. This reporter can be a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment and subsequent identification and quantification by mass spectrometry.[1][2] This metabolic labeling strategy provides a powerful tool to study the dynamics of sialoglycoprotein synthesis, trafficking, and localization.
Comparison of Glycoprotein Analysis Methods
The validation of this compound incorporation and the broader analysis of glycoproteins can be approached through various mass spectrometry-based techniques. The choice of method depends on the specific research question, available instrumentation, and the desired level of quantification and throughput. Below is a comparison of the this compound metabolic labeling approach with common alternative methods.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| This compound Metabolic Labeling with Mass Spectrometry | Cells are incubated with this compound, which is incorporated into sialoglycans. Azide-tagged glycoproteins are then enriched (e.g., via biotin-alkyne click chemistry and streptavidin affinity purification) and analyzed by LC-MS/MS. | - High specificity for newly synthesized sialoglycoproteins.- Enables pulse-chase experiments to study glycan dynamics.- Enrichment step enhances the detection of low-abundance glycoproteins. | - Requires metabolic incorporation, which may not be 100% efficient and can vary between cell types.- Potential for metabolic interference or toxicity at high concentrations.- Multi-step workflow can introduce variability. | - Studying sialoglycoprotein synthesis and turnover.- Identifying cell-surface sialoglycoproteins.- Profiling changes in sialoglycosylation in response to stimuli. |
| Label-Free Quantitative Glycoproteomics | Glycoproteins or glycopeptides are enriched from cell lysates or biofluids without any isotopic labeling. Quantification is based on the signal intensity (peak area) or spectral counting of peptides in the mass spectrometer. | - Simple experimental workflow.- No need for expensive isotopic labels.- Can analyze any type of glycoprotein, not just sialoglycoproteins. | - Susceptible to variations in sample preparation and instrument performance.- Lower accuracy and precision compared to labeling methods.[3] - Dynamic range can be limited. | - Global profiling of the glycoproteome.- Comparative analysis of glycoprotein expression between different conditions. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are grown in media containing "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. The "light" and "heavy" cell populations are then mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer. | - High accuracy and precision in quantification. - Minimizes quantitative errors from sample processing.- Can be combined with glycopeptide enrichment strategies. | - Limited to cell culture experiments.- Requires complete incorporation of the labeled amino acids.- Can be expensive. | - Precise quantitative comparison of glycoproteomes between two or three conditions.- Studying the effect of perturbations on glycoprotein expression. |
| Lectin Affinity Chromatography-Mass Spectrometry | Lectins, which are proteins that bind to specific carbohydrate structures, are used to enrich glycoproteins or glycopeptides from a complex mixture. The enriched fraction is then analyzed by LC-MS/MS. | - Enables enrichment of specific glycan classes based on the lectin's specificity.- Can be used for a wide range of sample types. | - Enrichment is biased towards the glycan structures recognized by the lectin.- Non-specific binding can occur.- May not capture all glycoproteins of interest. | - Profiling of glycoproteins with specific glycan features.- Characterizing the glycan structures present in a sample. |
Experimental Protocols
Protocol 1: Mass Spectrometry Validation of this compound Incorporation
This protocol outlines the key steps for metabolically labeling cells with this compound, enriching the labeled glycoproteins, and preparing them for mass spectrometry analysis.
1. Metabolic Labeling:
-
Culture cells in appropriate growth medium.
-
Add this compound to the medium at a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the analog into sialoglycans.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Click Chemistry-based Biotinylation:
-
To 1 mg of protein lysate, add a biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.
-
Add the click chemistry reaction cocktail, typically containing a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
4. Enrichment of Biotinylated Glycoproteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with rotation to allow for the binding of biotinylated glycoproteins to the beads.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound proteins.
5. On-Bead Protein Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
6. Peptide Desalting and Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
7. Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides and corresponding proteins.
-
The identification of peptides from known sialoglycoproteins confirms the successful incorporation of this compound.
-
For quantitative analysis, compare the spectral counts or peptide intensities of identified glycoproteins between different experimental conditions.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for mass spectrometry validation of this compound incorporation.
Sialic Acid Biosynthesis and Incorporation Pathway
Caption: Simplified pathway of sialic acid biosynthesis and incorporation of this compound.
Conclusion
The mass spectrometry validation of this compound incorporation is a powerful and specific method for studying the dynamics of sialoglycoproteins. While it involves a more complex workflow compared to label-free approaches, the enrichment of newly synthesized glycoproteins provides enhanced sensitivity for detecting low-abundance species. The choice between this compound metabolic labeling and other quantitative glycoproteomics methods will depend on the specific biological question. For researchers interested in the dynamics of sialoglycosylation, this compound offers unparalleled specificity. For global, unbiased glycoproteome profiling, label-free or SILAC-based approaches may be more appropriate. This guide provides the foundational knowledge and protocols to aid researchers in making an informed decision and successfully implementing these advanced analytical techniques.
References
A Researcher's Guide to Control Experiments for 9AzNue5Ac Metabolic Labeling
For researchers, scientists, and drug development professionals utilizing 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac) for metabolic labeling, establishing rigorous control experiments is crucial for the accurate interpretation of results. This guide provides a comparative overview of essential control experiments, details experimental protocols, and presents a framework for data analysis to ensure the specificity and validity of your findings.
Metabolic labeling with this compound, an unnatural sialic acid analog, has become a powerful tool for the visualization and proteomic analysis of sialoglycans.[1] This technique relies on the cellular machinery to incorporate this compound into nascent glycans, introducing an azide (B81097) group that can be subsequently tagged with a fluorescent probe or affinity tag via bioorthogonal click chemistry. To confidently attribute the resulting signal to the specific incorporation of this compound, a series of well-designed control experiments are indispensable.
Comparative Analysis of Essential Control Experiments
To ensure the reliability of this compound labeling studies, a comprehensive set of control experiments should be performed. The following table summarizes the key control experiments, their purpose, and the expected outcomes.
| Control Experiment | Purpose | Description | Expected Outcome |
| Negative Control (Vehicle) | To determine the background signal from non-specific probe binding or autofluorescence. | Cells are treated with the vehicle (e.g., DMSO or PBS) used to dissolve this compound instead of the labeling reagent itself. All subsequent steps, including the click chemistry reaction, are performed identically to the experimental group. | Minimal to no fluorescence signal, establishing the baseline for non-specific labeling. |
| Positive Control (e.g., Ac4ManNAz) | To confirm the efficiency of the metabolic labeling and click chemistry reaction steps. | Cells are treated with a well-characterized and efficiently metabolized azido-sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz).[2][3] | Robust fluorescence signal, indicating that the cells are capable of incorporating azido-sugars and that the click reaction is working efficiently. |
| Competition Control | To demonstrate that this compound is specifically incorporated through the sialic acid biosynthetic pathway. | Cells are co-incubated with this compound and a large excess of the natural sialic acid precursor, N-acetyl-D-mannosamine (ManNAc) or N-acetylneuraminic acid (Neu5Ac). | A significant reduction in the fluorescence signal compared to cells treated with this compound alone, demonstrating that the natural substrate outcompetes the analog for incorporation. |
| No-Click Control | To verify that the observed signal is dependent on the click reaction. | Cells are metabolically labeled with this compound but the click chemistry reaction step is omitted. | No fluorescence signal, confirming that the probe does not non-specifically bind to cells in the absence of the azide-alkyne ligation. |
Quantitative Data Comparison
While direct quantitative comparisons of this compound and Ac4ManNAz labeling efficiencies can vary between cell lines and experimental conditions, studies have shown that both are effective metabolic labels. The choice between them may depend on the specific biological question and cell type. Below is a representative table summarizing potential quantitative outcomes from flow cytometry analysis.
| Labeling Condition | Mean Fluorescence Intensity (MFI) | Fold Change vs. Negative Control |
| Negative Control (Vehicle) | 100 | 1.0 |
| This compound | 1500 | 15.0 |
| Ac4ManNAz (Positive Control) | 2000 | 20.0 |
| This compound + 10x ManNAc | 300 | 3.0 |
Note: These are illustrative values. Actual results will vary depending on the experimental setup.
Experimental Protocols
Detailed methodologies for the key control experiments are provided below.
Protocol 1: Negative Control (Vehicle)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Vehicle Treatment: Replace the culture medium with fresh medium containing the same concentration of vehicle (e.g., 0.1% DMSO) used for the this compound stock solution.
-
Incubation: Incubate the cells for the same duration as the experimental group (e.g., 24-72 hours).
-
Cell Processing and Click Chemistry: Wash the cells with PBS and proceed with the same fixation, permeabilization, and click chemistry reaction protocol as the experimental group, using an alkyne-fluorophore.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the background fluorescence.
Protocol 2: Positive Control (Ac4ManNAz Labeling)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing an optimized concentration of Ac4ManNAz (e.g., 25-50 µM).
-
Incubation: Incubate the cells for 24-72 hours.
-
Cell Processing and Click Chemistry: Wash the cells with PBS and perform the click chemistry reaction with an alkyne-fluorophore.
-
Analysis: Quantify the fluorescence signal to confirm the efficacy of the labeling and detection process.
Protocol 3: Competition Control
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Co-incubation: Replace the culture medium with fresh medium containing both this compound at its optimal concentration and a 10- to 100-fold molar excess of ManNAc or Neu5Ac.
-
Incubation: Incubate the cells for the same duration as the experimental group.
-
Cell Processing and Click Chemistry: Wash the cells with PBS and perform the click chemistry reaction with an alkyne-fluorophore.
-
Analysis: Compare the fluorescence signal to that of cells labeled with this compound alone.
Visualizing the Workflow and Pathways
To better understand the experimental logic and the underlying biological processes, the following diagrams have been generated.
By implementing these control experiments, researchers can significantly increase the confidence in their findings, ensuring that the observed signals are a direct result of the specific metabolic incorporation of this compound. This rigorous approach is essential for generating reproducible and high-quality data in the study of sialoglycan biology.
References
- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Sialoglycan Analysis: 9AzNue5Ac in Focus
For researchers, scientists, and drug development professionals navigating the complexities of sialoglycan dynamics, this guide provides a comprehensive comparison of quantitative analysis techniques, with a special focus on the metabolic labeling reagent 9-azido-N-acetylneuraminic acid (9AzNue5Ac).
Sialic acids, the terminal monosaccharides on many cell surface and secreted glycans, play a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Consequently, the accurate quantification of sialoglycan dynamics is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This guide offers an objective comparison of this compound-based metabolic labeling with other established methods, supported by experimental data and detailed protocols.
Comparative Analysis of Sialoglycan Quantification Methods
The choice of methodology for quantifying sialoglycans depends on various factors, including the specific research question, sample type, required sensitivity, and available instrumentation. Here, we compare the performance of this compound metabolic labeling with three common alternatives: lectin-based assays, enzymatic quantification kits, and mass spectrometry-based approaches.
| Feature | This compound Metabolic Labeling | Lectin-Based Assays | Enzymatic Quantification Kits | Mass Spectrometry (LC-MS) |
| Principle | Incorporation of an azido-modified sialic acid analog into newly synthesized glycans, followed by bioorthogonal ligation to a reporter molecule for detection and quantification.[1] | Utilizes the specific binding of lectins to carbohydrate structures, including sialic acids, for detection and quantification, often in an ELISA-like format.[2][3] | Enzymatic cleavage of sialic acids from glycoconjugates, followed by a coupled enzymatic reaction that produces a detectable colorimetric or fluorescent signal.[4][5] | Separation and quantification of released and labeled or unlabeled glycans based on their mass-to-charge ratio. |
| Type of Analysis | Dynamic (measures newly synthesized sialoglycans) | Static (measures total sialoglycan abundance) | Static (measures total sialic acid content) | Both static and dynamic (with isotopic labeling) |
| Sample Type | Live cells, tissues, and organisms | Purified glycoproteins, cell lysates, serum | Purified glycoproteins, cell lysates, serum, other biological fluids | Purified glycoproteins, cell lysates, serum, tissues |
| Sensitivity | High | Moderate to High | Moderate | Very High |
| Dynamic Range | Wide | Moderate | Moderate | Wide |
| Specificity | High for newly synthesized sialoglycans | Dependent on lectin specificity; can have cross-reactivity | High for sialic acids, but may not distinguish between different sialic acid forms without chromatography | High; can distinguish between different sialic acid forms and linkage isomers |
| Quantitative Accuracy | Good for relative quantification; absolute quantification is challenging | Good for relative quantification | Good for absolute quantification of total sialic acid | Excellent for both relative and absolute quantification |
| Throughput | Moderate | High | High | Low to Moderate |
| Instrumentation | Standard cell culture facilities, fluorescence microscope or flow cytometer, LC-MS for detailed analysis | Plate reader | Spectrophotometer or fluorometer | Liquid chromatography and mass spectrometry system |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key quantitative sialoglycan analysis techniques discussed.
Quantitative Analysis of Sialoglycans using this compound Metabolic Labeling and LC-MS
This protocol describes the metabolic labeling of cellular sialoglycans with this compound, followed by enrichment and quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound (Vector Labs or other suppliers)
-
Cell culture medium and supplements
-
DBCO-biotin or other alkyne-biotin tags
-
Streptavidin-agarose beads
-
PNGase F
-
LC-MS system
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with 25-50 µM this compound for 24-72 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: Incubate the cell lysate with a DBCO-biotin or alkyne-biotin tag to label the azide-modified sialoglycans.
-
Enrichment: Add streptavidin-agarose beads to the lysate and incubate to capture the biotin-tagged sialoglycoproteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Glycan Release: Elute the captured glycoproteins and release the N-glycans by incubating with PNGase F.
-
LC-MS Analysis: Analyze the released glycans by LC-MS. For quantitative analysis, label-free quantification or isotopic labeling strategies can be employed.
Quantitative Lectin-Based ELISA for Sialoglycan Analysis
This protocol outlines a lectin-based enzyme-linked immunosorbent assay (ELISA) for the relative quantification of sialoglycans on a target glycoprotein (B1211001).
Materials:
-
High-binding 96-well plates
-
Purified glycoprotein of interest
-
Biotinylated Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids or Maackia amurensis lectin (MAL) for α-2,3-linked sialic acids
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified glycoprotein (1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Lectin Incubation: Add biotinylated lectin (e.g., SNA or MAL) at a predetermined optimal concentration to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of sialylated glycans.
Enzymatic Sialic Acid Quantification
This protocol is based on commercially available kits for the quantification of total sialic acid.
Materials:
-
Sialic Acid Quantitation Kit (e.g., from Sigma-Aldrich, Abcam, or Agilent)
-
Purified glycoprotein or cell lysate
-
Microplate reader (colorimetric or fluorometric)
Procedure (General):
-
Sialic Acid Release: Incubate the sample with sialidase (neuraminidase) to release terminal sialic acids. This step can be performed using either enzymatic or mild acid hydrolysis, depending on the kit and sample type.
-
Enzymatic Reaction: Add a reaction mixture containing N-acetylneuraminic acid aldolase (B8822740) and other coupled enzymes to the released sialic acids. This reaction cascade ultimately produces a detectable product (e.g., a colored compound or a fluorescent molecule).
-
Incubation: Incubate the reaction for the time specified in the kit protocol, typically at 37°C.
-
Detection: Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Quantification: Determine the concentration of sialic acid in the sample by comparing the signal to a standard curve generated with known concentrations of sialic acid.
Visualizing the Workflow and Biological Context
To better understand the experimental processes and the biological significance of sialoglycans, we provide the following diagrams generated using the Graphviz DOT language.
Experimental Workflows
Sialoglycan-Mediated Signaling Pathways
Sialoglycans are key players in various signaling pathways, acting as ligands for receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins.
This guide provides a foundational understanding of the quantitative analysis of sialoglycans, with a practical comparison of methodologies. The choice of the optimal technique will ultimately be dictated by the specific experimental goals and available resources. For dynamic studies of sialoglycan biosynthesis, this compound metabolic labeling offers a powerful approach, while other methods provide robust alternatives for static and total sialic acid quantification.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Disposal of 9AzNue5Ac: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 9-azido-9-deoxy-N-acetylneuraminic acid (9AzNue5Ac), a reagent used in metabolic glycan labeling. Due to the absence of a definitive Safety Data Sheet (SDS) and conflicting safety information from suppliers, a conservative approach to disposal is recommended.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. For handling the solid compound or concentrated solutions, consider double-gloving or using thicker gloves.[1]
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: While not always required for small quantities in a well-ventilated area, a respirator may be necessary depending on the scale of work and a risk assessment.
Handling Guidelines:
-
Avoid creating dust when handling the solid form.
-
Use plastic or glass spatulas; do not use metal spatulas to handle azides, as this can lead to the formation of explosive metal azides.[2]
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conflicting Hazard Information
It is important to note that there is conflicting information regarding the hazards of this compound. While one supplier states it is "Not a dangerous substance according to GHS," another indicates it may cause irritation.[3] Given the presence of the azide (B81097) functional group, it is prudent to handle this compound with care.
| Property | Information | Source |
| GHS Classification | Not a dangerous substance | Synthose[3] |
| Potential Hazards | May cause respiratory, skin, and eye irritation | Apollo Scientific |
| Azide Group Precautions | Organic azides should be handled with caution. Avoid contact with acids and metals. | University of Pittsburgh Safety Manual[4] |
Proper Disposal Procedures
Due to the lack of a specific SDS and the potential hazards associated with azide-containing compounds, this compound waste should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and solutions, must be collected separately from other waste streams.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the waste. The container should be clearly labeled.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "9-azido-9-deoxy-N-acetylneuraminic acid," and the approximate concentration and quantity.
-
Incompatible Materials: Crucially, do not mix azide-containing waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with metal containers or utensils.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the hazardous waste.
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning solution.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling 9AzNue5Ac
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for 9AzNue5Ac (9-azido-9-deoxy-N-acetylneuraminic acid) was not located. However, one supplier indicates the substance is "Not a dangerous substance according to GHS."[1] Despite this, the presence of an azide (B81097) functional group necessitates careful handling due to the general reactivity of organic azides. The following guidance is based on established best practices for handling such compounds in a laboratory setting. Researchers must obtain and review the official SDS from their supplier before commencing any work.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. Toxicological and comprehensive safety data were not publicly available and must be sourced from the supplier's official Safety Data Sheet.
| Property | Value | Citation(s) |
| Chemical Name | 9-azido-9-deoxy-N-acetylneuraminic acid | [2][3][4][5] |
| CAS Number | 76487-51-9 | |
| Molecular Formula | C₁₁H₁₈N₄O₈ | |
| Molecular Weight | 334.28 g/mol | |
| Appearance | Slightly grey or beige amorphous solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, Water, and Methanol. | |
| Storage Conditions | Store at -20°C, protected from light. | |
| Purity | ≥95% (HPLC) | |
| Toxicity Data (LD50) | Consult supplier's Safety Data Sheet. | |
| Explosive Properties | Consult supplier's Safety Data Sheet. | |
| Incompatible Materials | Strong acids, heavy metals (copper, lead), halogenated solvents. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The required PPE may vary based on the scale of the experiment and the potential for aerosol generation.
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes |
| Handling of Powders/Solids | - Chemical splash goggles- Laboratory coat- Double-gloving with nitrile gloves- Use of a chemical fume hood is mandatory. |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Laboratory coat- Nitrile gloves |
| Equipment Cleaning | - Chemical splash goggles- Nitrile gloves- Laboratory coat |
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure laboratory and environmental safety.
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe handling of this compound, from receipt to disposal.
1. Pre-Handling Preparation: 1.1. Obtain and Review SDS: Before handling, obtain and thoroughly review the Safety Data Sheet provided by the supplier. 1.2. Designate Handling Area: Conduct all work with this compound in a designated area within a certified chemical fume hood. 1.3. Assemble Materials: Gather all necessary equipment, including non-metal spatulas (e.g., plastic or ceramic) and appropriate PPE. 1.4. Prepare Waste Container: Designate a specific, clearly labeled, non-metallic hazardous waste container for "Azide-Containing Waste."
2. Handling Procedure: 2.1. Don PPE: Put on all required PPE as outlined in the table above. 2.2. Weighing (Solid): If weighing the solid compound, perform this task within the chemical fume hood on a disposable weigh boat. Avoid creating dust. 2.3. Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. 2.4. Conduct Experiment: Perform all manipulations within the fume hood. Avoid contact with incompatible materials such as strong acids, heavy metals, and halogenated solvents. Mixing with acids can produce highly toxic and explosive hydrazoic acid.
3. Post-Handling and Decontamination: 3.1. Work Surface Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by water. 3.2. Equipment Decontamination: Decontaminate all reusable equipment according to established laboratory procedures. 3.3. PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
4. Disposal Plan: 4.1. Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, excess reagent) must be placed in the designated "Azide-Containing Waste" container. 4.2. Aqueous Waste: Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing. 4.3. Chemical Inactivation (Optional): For dilute aqueous solutions, chemical deactivation may be an option by following established and validated laboratory procedures for azide destruction (e.g., treatment with nitrous acid). This should only be performed by trained personnel and in accordance with institutional EHS guidelines. 4.4. Final Disposal: All azide-containing waste must be disposed of through the institution's official chemical waste program. The waste container must be clearly labeled, listing all chemical constituents.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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